5-Bromo-4-fluoro-2-methoxybenzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-fluoro-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXNSLHCYIUEDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594139 | |
| Record name | 5-Bromo-4-fluoro-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95383-26-9 | |
| Record name | 5-Bromo-4-fluoro-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Bromo-4-fluoro-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-4-fluoro-2-methoxybenzoic acid, a halogenated aromatic carboxylic acid of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical properties, synthesis, and potential applications, with a comparative analysis of its isomers. Notably, the structural similarity to precursors of targeted cancer therapies, such as Pirtobrutinib, underscores the potential significance of this compound and its derivatives in the development of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel bioactive molecules.
Introduction
This compound (CAS Number: 95383-26-9) is a substituted benzoic acid derivative. The unique arrangement of its functional groups—a bromine atom, a fluorine atom, and a methoxy group on the benzoic acid core—offers a versatile scaffold for chemical modification and the exploration of its biological activity. The presence of halogens and a methoxy group can significantly influence the physicochemical properties of the molecule, such as lipophilicity, electronic distribution, and metabolic stability, which are critical parameters in drug design.
While specific biological data for this compound is limited in publicly available literature, the broader class of substituted benzoic acids has been extensively investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. A closely related compound, 5-fluoro-2-methoxybenzoic acid, is a key starting material in the synthesis of Pirtobrutinib, a highly selective Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of mantle cell lymphoma and chronic lymphocytic leukemia. This connection highlights the potential of this compound as a valuable intermediate for the synthesis of novel kinase inhibitors and other targeted therapies.
Chemical and Physical Properties
A comparative summary of the known physicochemical properties of this compound and its isomers is presented below. The data has been compiled from various chemical supplier databases and publicly available resources.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Known Properties |
| This compound | 95383-26-9 | C₈H₆BrFO₃ | 249.03 | Purity: ≥ 98% |
| 4-Bromo-5-fluoro-2-methoxybenzoic acid | 1780187-45-2 | C₈H₆BrFO₃ | 249.03 | - |
| 4-Bromo-2-fluoro-5-methoxybenzoic acid | 1620677-51-1 | C₈H₆BrFO₃ | 249.03 | Form: Solid, Purity: 98%[1] |
| 3-Bromo-5-fluoro-2-methoxybenzoic acid | 1254340-71-0 | C₈H₆BrFO₃ | 249.03 | Purity: ≥ 97%[2] |
| 2-Bromo-4-fluoro-5-methoxybenzoic acid | 1007455-21-1 | C₈H₆BrFO₃ | 249.03 | - |
| 5-Bromo-2-fluoro-4-methoxybenzoic acid | 949014-42-0 | C₈H₆BrFO₃ | 249.03 | Purity: ≥ 96% |
| 5-Fluoro-2-methoxybenzoic acid | 394-04-7 | C₈H₇FO₃ | 170.14 | Melting Point: 87-91 °C, Form: Solid, Purity: 97%[3] |
Synthesis and Experimental Protocols
General Synthetic Approach: Electrophilic Bromination
A plausible synthetic route would involve the electrophilic bromination of 4-fluoro-2-methoxybenzoic acid. The directing effects of the existing substituents (fluoro, methoxy, and carboxylic acid groups) would need to be carefully considered to achieve the desired regioselectivity.
Illustrative Experimental Workflow:
Caption: A generalized workflow for the synthesis of this compound.
Detailed Protocol for a Related Isomer: Synthesis of 2-Bromo-5-methoxybenzoic acid
A detailed protocol for the synthesis of the related isomer, 2-bromo-5-methoxybenzoic acid, has been reported and can serve as a methodological reference.
Reaction: Bromination of m-methoxybenzoic acid.
Materials:
-
m-Methoxybenzoic acid
-
Halogenated hydrocarbon solvent (e.g., chloroform)
-
Bromination reagent (e.g., N-bromosuccinimide)
-
Bromination initiator
-
Cocatalyst
-
Sulfuric acid
-
Ice water
-
Methanol (for recrystallization)
Procedure:
-
Dissolve m-methoxybenzoic acid in a halogenated hydrocarbon solvent in a reaction vessel.
-
Add a bromination initiator, a cocatalyst, and sulfuric acid to the solution.
-
Introduce the bromination reagent to initiate the bromination reaction.
-
After the reaction is complete (monitored by a suitable technique like HPLC), pour the reaction mixture into ice water to quench the reaction.
-
Recover the halogenated hydrocarbon solvent under reduced pressure.
-
Filter the resulting solid and recrystallize it from a suitable solvent, such as methanol, to obtain the purified 2-bromo-5-methoxybenzoic acid.[4]
Spectroscopic Characterization
While specific spectroscopic data for this compound is not available, data for related compounds can provide an expected profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton. The chemical shifts will be influenced by the electronic effects of the bromo, fluoro, and methoxy substituents.
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule, with characteristic signals for the carboxylic carbon, the aromatic carbons, and the methoxy carbon.
For comparison, the reported ¹H NMR and ¹³C NMR data for 2-Fluoro-4-(methoxycarbonyl)benzoic acid is as follows:
-
¹H NMR (400 MHz, CDCl₃) δ: 10.5 (br s, 1H), 8.10 (t, J = 7.8, 1H), 7.89 (d, J = 8.2, 1H), 7.82 (d, J = 11.0, 1H), 3.97 (s, 3H).
-
¹³C NMR (100.6 MHz, CDCl₃) δ: 168.6, 168.5, 165.0, 164.9, 163.4, 160.8, 136.7, 136.6, 132.8, 124.9, 124.8, 121.3, 121.2, 118.4, 118.1, 52.8.[5]
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The expected monoisotopic mass for C₈H₆BrFO₃ is approximately 247.948 g/mol .[1]
Biological Activity and Potential Applications
While direct biological studies on this compound are limited, the known activities of related compounds suggest its potential in several therapeutic areas.
Anticancer Potential
Derivatives of benzoic acid are known to exhibit anticancer properties. For instance, some fluorinated benzoic acid derivatives have been investigated as VLA-4 antagonists with potent activity.[6] The structural similarity to the precursor of the BTK inhibitor Pirtobrutinib suggests that derivatives of this compound could be explored as inhibitors of various protein kinases involved in cancer signaling pathways.
Potential Signaling Pathway Involvement:
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Enzyme Inhibition
Substituted benzoic acids can act as inhibitors of various enzymes. The specific substituents on the aromatic ring of this compound could allow for targeted interactions with the active sites of enzymes implicated in disease. For example, some methoxy-substituted benzimidazole derivatives have shown potent inhibitory activity against tyrosinase.[7]
Conclusion
This compound is a chemical entity with significant potential for applications in drug discovery and medicinal chemistry. While comprehensive data on its synthesis and biological activity is still emerging, the information available for structurally related compounds provides a strong rationale for its further investigation. This technical guide serves as a foundational resource to encourage and support future research into this promising molecule and its derivatives. The development of a detailed and optimized synthesis protocol and the systematic evaluation of its biological properties are key next steps in unlocking its full potential.
References
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. 5-Fluoro-2-methoxybenzoic acid 97 394-04-7 [sigmaaldrich.com]
- 4. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 5. pubs.vensel.org [pubs.vensel.org]
- 6. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Methoxy-2-mercaptobenzimidazole as an efficient inhibitor on tyrosinase: Inhibitory activity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-4-fluoro-2-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for 5-Bromo-4-fluoro-2-methoxybenzoic acid is limited in publicly accessible literature. This guide provides a comprehensive overview of its predicted properties and detailed experimental protocols for the determination of key physicochemical parameters, based on data from closely related compounds and established methodologies for substituted benzoic acids.
Introduction
This compound is a substituted aromatic carboxylic acid. The unique combination of a bromine atom, a fluorine atom, and a methoxy group on the benzoic acid scaffold suggests its potential utility as a building block in medicinal chemistry and materials science. The electronic and steric effects of these substituents are expected to significantly influence its chemical reactivity, biological activity, and physicochemical properties such as acidity, lipophilicity, and solubility. Understanding these properties is crucial for its application in drug design, synthesis, and formulation. This technical guide offers a summary of available data for related compounds and presents standardized protocols for the experimental determination of its core physicochemical characteristics.
Physicochemical Properties
| Property | 3-Bromo-5-fluoro-2-methoxybenzoic acid | 5-Fluoro-2-methoxybenzoic acid | 2-Bromo-5-methoxybenzoic acid | 4-Bromo-2-fluoro-5-methoxybenzoic acid |
| CAS Number | 1254340-71-0[1] | 394-04-7[2][3] | 22921-68-2[4] | 1620677-51-1[5] |
| Molecular Formula | C₈H₆BrFO₃[1] | C₈H₇FO₃[2] | C₈H₇BrO₃[4] | C₈H₆BrFO₃[5] |
| Molecular Weight ( g/mol ) | 249.03[1] | 170.14[2][3] | 231.04[4] | 249.0338[5] |
| Melting Point (°C) | Not available | 87-91 (lit.)[2][3] | 157-159 (lit.)[4] | Not available |
| Boiling Point (°C) | Not available | 294 at 760 mmHg[2] | Not available | Not available |
| pKa (Predicted) | Not available | 3.75 ± 0.10[2] | Not available | Not available |
| logP (Calculated) | 2.295 | Not available | Not available | 2.2 |
| Water Solubility | Not available | Insoluble[2] | Not available | Not available |
| Appearance | Not available | White crystalline solid[2] | Solid[4] | Solid[5] |
Experimental Protocols
Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These protocols are generalized for solid organic carboxylic acids and can be adapted for this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.[6] A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities.[6]
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline sample is finely crushed and packed into a capillary tube to a height of 2-3 mm.[7][8]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument). The apparatus should be equipped with a calibrated thermometer or temperature probe.[7]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating medium.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.[8]
-
Mixed Melting Point: To confirm the identity of the compound, a mixed melting point determination can be performed. The sample is mixed with an authentic standard. If there is no depression or broadening of the melting point, the two samples are likely identical.[6]
Solubility Determination
The solubility of a compound in various solvents is a fundamental property that influences its absorption, distribution, and formulation. For carboxylic acids, solubility is highly dependent on the pH of the aqueous medium.
Methodology:
-
Solvent Selection: A range of solvents of varying polarity should be tested, including water, buffered aqueous solutions at different pH values (e.g., pH 2, 7, and 9), and common organic solvents (e.g., ethanol, acetone, dichloromethane, and hexane).[9][10]
-
Equilibrium Solubility (Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.
-
The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]
-
The suspension is then filtered or centrifuged to remove the undissolved solid.
-
The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[10]
-
The solubility is expressed in units such as mg/mL or mol/L.
-
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a benzoic acid derivative, the pKa value indicates the pH at which the protonated (neutral) and deprotonated (anionic) forms are present in equal concentrations.
Methodology (Potentiometric Titration):
-
Sample Preparation: A precisely weighed amount of the carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) if the compound has low water solubility.[11]
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.[11][12]
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the sample solution using a burette.[13]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).[12] Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.
logP Determination
The partition coefficient (P), usually expressed as its logarithm (logP), is a measure of the differential solubility of a compound in two immiscible phases, typically octanol and water. It is a key parameter for predicting the lipophilicity and membrane permeability of a drug candidate.
Methodology (Shake-Flask Method):
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.[14]
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). A known volume of this solution is then mixed with a known volume of the other phase in a sealed container.
-
Equilibration: The mixture is agitated for a sufficient time to allow for the partitioning equilibrium to be established.[14]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.
-
Concentration Analysis: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).[14][15]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[15]
Mandatory Visualizations
References
- 1. chemscene.com [chemscene.com]
- 2. lookchem.com [lookchem.com]
- 3. 5-氟-2-甲氧基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Bromo-5-methoxybenzoic acid 98 22921-68-2 [sigmaaldrich.com]
- 5. 4-Bromo-2-fluoro-5-methoxybenzoic acid | CymitQuimica [cymitquimica.com]
- 6. athabascau.ca [athabascau.ca]
- 7. scribd.com [scribd.com]
- 8. byjus.com [byjus.com]
- 9. scribd.com [scribd.com]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. agilent.com [agilent.com]
- 15. acdlabs.com [acdlabs.com]
Spectroscopic and Spectrometric Analysis of 5-Bromo-4-fluoro-2-methoxybenzoic Acid: A Technical Overview
For Immediate Release
This technical guide provides a detailed analysis of the spectral properties of 5-Bromo-4-fluoro-2-methoxybenzoic acid (CAS No. 1780187-45-2). The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for these analytical techniques.
While specific experimental spectra for this compound are not publicly available, this guide presents predicted data based on the compound's structure and spectroscopic principles. The provided protocols are standardized methods for the analysis of benzoic acid derivatives.
Predicted Spectral Data
The following tables summarize the anticipated spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic theory.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-13 | Singlet (broad) | 1H | -COOH |
| ~7.8 | Doublet | 1H | Ar-H (ortho to COOH) |
| ~7.4 | Doublet | 1H | Ar-H (meta to COOH) |
| ~3.9 | Singlet | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | -COOH |
| ~158 (d, J ≈ 250 Hz) | C-F |
| ~155 | C-OCH₃ |
| ~135 | Ar-C |
| ~120 (d, J ≈ 25 Hz) | C-Br |
| ~118 | Ar-C |
| ~115 (d, J ≈ 5 Hz) | Ar-C |
| ~56 | -OCH₃ |
Note: 'd' denotes a doublet, with the expected coupling constant (J) arising from the fluorine atom.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1470 | Medium-Strong | C=C stretch (Aromatic ring) |
| ~1250, ~1050 | Strong | C-O stretch (Ether and Carboxylic acid) |
| ~1100 | Medium | C-F stretch |
| Below 800 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 248/250 | Molecular ion peak [M]⁺, showing characteristic ~1:1 ratio for Bromine isotopes (⁷⁹Br/⁸¹Br) |
| 233/235 | [M-CH₃]⁺ |
| 205/207 | [M-COOH]⁺ |
| 126 | [M-Br-COOH]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for the NMR analysis of benzoic acid derivatives is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent may affect the chemical shift of the acidic proton.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger sample quantity (20-50 mg) and a longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
Infrared (IR) Spectroscopy
For solid samples like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly employed:
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.
-
Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet should be collected and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Electron Ionization (EI) is a common technique for the mass spectrometric analysis of small organic molecules:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized in the ion source.
-
Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.
-
Data Interpretation: Identify the molecular ion peak to determine the molecular weight. The presence of bromine will be indicated by a characteristic M+2 peak with an intensity ratio of approximately 1:1. Analyze the fragmentation pattern to gain structural information.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectral analysis of this compound.
Crystal Structure of 5-Bromo-4-fluoro-2-methoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, the crystal structure of 5-Bromo-4-fluoro-2-methoxybenzoic acid has not been reported in publicly accessible crystallographic databases. This technical guide, therefore, presents a detailed analysis of the crystal structure of a closely related compound, 5-bromo-2-methylbenzoic acid , as an illustrative example. The methodologies and data presentation herein serve as a practical reference for the crystallographic analysis of similar small organic molecules.
Introduction
Substituted benzoic acid derivatives are fundamental scaffolds in medicinal chemistry and materials science. The introduction of halogen and methoxy functional groups can significantly influence the physicochemical properties of these molecules, including their lipophilicity, metabolic stability, and intermolecular interactions. Understanding the three-dimensional arrangement of atoms in the solid state is crucial for rational drug design, polymorphism screening, and the development of new materials with tailored properties.
This guide provides a comprehensive overview of the crystallographic analysis of 5-bromo-2-methylbenzoic acid, a structural analogue of this compound. The data and experimental protocols are presented to serve as a valuable resource for researchers engaged in the structural characterization of small organic compounds.
Crystallographic Data of 5-bromo-2-methylbenzoic acid
The crystal structure of 5-bromo-2-methylbenzoic acid was determined by X-ray powder diffraction.[1] The key crystallographic parameters are summarized in the table below.
| Parameter | 5-bromo-2-methylbenzoic acid |
| Chemical Formula | C₈H₇BrO₂ |
| Molecular Weight | 215.04 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 12.438(4) |
| b (Å) | 16.684(6) |
| c (Å) | 7.863(3) |
| α (°) | 90 |
| β (°) | 108.218(6) |
| γ (°) | 90 |
| Volume (ų) | 1549.8(9) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.84 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 298(2) |
Experimental Protocols
The determination of a crystal structure involves several key stages, from the synthesis and crystallization of the material to the collection and analysis of diffraction data.
Synthesis of 5-bromo-2-methylbenzoic acid
A common synthetic route to 5-bromo-2-methylbenzoic acid involves the electrophilic bromination of 2-methylbenzoic acid.
-
Reaction: 2-methylbenzoic acid is dissolved in a suitable solvent, such as concentrated sulfuric acid.
-
Bromination: A brominating agent, such as 1,3-dibromo-5,5-dimethylhydantoin or liquid bromine, is added dropwise to the solution at room temperature.[2]
-
Work-up: The reaction mixture is then poured into ice-cold water to precipitate the crude product.[2]
-
Purification: The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield crystalline 5-bromo-2-methylbenzoic acid.[2]
Single Crystal Growth
Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. For small organic molecules like substituted benzoic acids, several crystallization techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture) is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, promoting crystal growth.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to the formation of crystals as the solubility decreases.
X-ray Diffraction Data Collection and Structure Determination
The following workflow outlines the general procedure for single-crystal X-ray diffraction analysis.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. The crystal is rotated in a monochromatic X-ray beam, and the diffraction pattern (intensities and positions of the diffracted beams) is recorded on a detector.
-
Data Processing: The collected raw data is processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
Structure Solution: The initial atomic positions are determined from the processed diffraction data. For small molecules, this is typically achieved using direct methods.
-
Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods to obtain the final, accurate molecular structure.
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.
Conclusion
While the crystal structure of this compound remains to be determined, the analysis of its structural analogue, 5-bromo-2-methylbenzoic acid, provides valuable insights into the solid-state conformation and packing of substituted benzoic acids. The experimental protocols and data presented in this guide offer a practical framework for the crystallographic characterization of novel small molecules, which is an indispensable tool in modern drug discovery and materials science. The determination of the crystal structure of the title compound in the future will be a valuable addition to the structural database of pharmacologically relevant scaffolds.
References
An In-depth Technical Guide to the Reactivity and Stability of 5-Bromo-4-fluoro-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-4-fluoro-2-methoxybenzoic acid is a substituted aromatic carboxylic acid of interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, a methoxy group, and a carboxylic acid function, imparts a distinct profile of reactivity and stability. This guide provides a comprehensive overview of the chemical behavior of this compound, including its reactivity towards electrophiles and nucleophiles, and its stability under various conditions. This document is intended to serve as a valuable resource for researchers utilizing this molecule in the synthesis of novel compounds and for professionals involved in drug development who need to understand its intrinsic properties for formulation and storage.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in different solvent systems and for predicting its interactions in a biological environment.
| Property | Value | Reference |
| CAS Number | 95383-26-9 | [1] |
| Molecular Formula | C₈H₆BrFO₃ | [1] |
| Molecular Weight | 249.03 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | Not available | |
| Solubility | Not available |
Chemical Reactivity
The reactivity of this compound is governed by the electronic effects of its four substituents on the aromatic ring. The interplay of these effects dictates the regioselectivity and rate of chemical transformations.
Electrophilic Aromatic Substitution
The benzene ring of this compound is substituted with both activating and deactivating groups. The methoxy group (-OCH₃) is a strong activating group and is ortho, para-directing. The carboxylic acid group (-COOH) is a deactivating group and is meta-directing. The fluorine (-F) and bromine (-Br) atoms are deactivating groups but are also ortho, para-directing.
The overall effect on electrophilic aromatic substitution is a complex interplay of these directing effects. The strong activating effect of the methoxy group will likely dominate, directing incoming electrophiles to the positions ortho and para to it. However, the steric hindrance from the adjacent carboxylic acid and the deactivating nature of the halogens will influence the reaction's feasibility and outcome.
A logical workflow for predicting the outcome of an electrophilic substitution reaction is depicted below.
References
The Emerging Potential of 5-Bromo-4-fluoro-2-methoxybenzoic Acid in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-4-fluoro-2-methoxybenzoic acid is a synthetic building block with significant potential in medicinal chemistry. While direct applications of this specific molecule are not extensively documented in publicly available literature, its structural motifs are present in several classes of clinically important therapeutic agents. The strategic placement of bromo, fluoro, and methoxy substituents on the benzoic acid scaffold provides a unique combination of physicochemical properties that can be exploited for the design of novel drugs. This technical guide explores the potential applications of this compound by examining its role as a key synthetic precursor for potent and selective inhibitors of Bruton's Tyrosine Kinase (BTK), Poly(ADP-ribose) polymerase (PARP), various protein kinases, and Sodium-glucose cotransporter 2 (SGLT2). This document provides an in-depth analysis of the therapeutic relevance of these targets, detailed (and proposed) synthetic protocols, and available quantitative data for structurally related compounds, offering a roadmap for the future exploration of this promising chemical entity.
Introduction: The Strategic Advantage of Fluorination and Bromination in Drug Design
The incorporation of halogen atoms, particularly fluorine and bromine, into small molecule drug candidates is a well-established strategy in medicinal chemistry to modulate their pharmacological profiles. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability by altering the electronic properties and lipophilicity of the molecule.[1] Bromine, on the other hand, can serve as a valuable synthetic handle for further chemical modifications and can also contribute to target binding through halogen bonding interactions.
This compound combines these features with a methoxy group, which can influence conformation and solubility, and a carboxylic acid, a versatile functional group for amide bond formation and other key chemical transformations. This unique combination makes it a highly attractive starting material for the synthesis of complex and biologically active molecules. This guide will delve into the potential of this building block in three key therapeutic areas: oncology, inflammation, and metabolic diseases.
Therapeutic Applications and Target-Oriented Synthesis
The true potential of this compound is best understood through the lens of the successful drugs and clinical candidates that share its core structural elements.
Oncology and Inflammation: Targeting Kinases and DNA Repair
2.1.1. Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, and proliferation.[1][2] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases.[3][4]
A key structural component of the potent and selective non-covalent BTK inhibitor, Pirtobrutinib , is derived from 5-fluoro-2-methoxybenzoic acid.[5][6] Pirtobrutinib is approved for the treatment of relapsed or refractory mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[5][7][8] The 5-fluoro-2-methoxybenzoyl moiety of Pirtobrutinib plays a crucial role in its binding to the BTK active site.
2.1.2. PARP and Kinase Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair. Inhibiting PARP is a key strategy in oncology, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[9] The quinazolinone scaffold is a privileged structure in medicinal chemistry and is found in numerous kinase inhibitors.[10][11][12][13]
Structurally related 5-Bromo-4-fluoroisatoic anhydride is a versatile precursor for the synthesis of 6-bromo-7-fluoro-quinazolin-4(3H)-one derivatives.[14] This scaffold acts as a bioisostere for the phthalazinone core of approved PARP inhibitors like Olaparib.[14] Furthermore, by modifying the substituents on the quinazolinone core, these molecules can be designed to target the ATP-binding sites of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[14]
Quantitative Data for Structurally Related Kinase Inhibitors
| Compound ID | Target Kinase(s) | IC₅₀ (µM) | Cell Line | Reference |
| Compound 6c | CDK2, EGFR, VEGFR-2, HER2 | 0.183, 0.083, 0.076, 0.138 | HepG2, MCF-7, MDA-MB-231, HeLa | [9] |
| BPR1K871 | FLT3, AURKA | 0.019, 0.022 | MOLM-13, MV4-11 | [12] |
Metabolic Diseases: SGLT2 Inhibitors
Sodium-glucose cotransporter 2 (SGLT2) is primarily located in the proximal renal tubules and is responsible for the majority of glucose reabsorption from the glomerular filtrate back into the circulation.[15] Inhibition of SGLT2 lowers blood glucose levels by promoting urinary glucose excretion, making it an effective treatment for type 2 diabetes.[16] SGLT2 inhibitors have also shown significant cardiovascular and renal benefits.[15]
Key intermediates used in the synthesis of several SGLT2 inhibitors, such as Dapagliflozin and Empagliflozin, are brominated benzoic acid derivatives, including 5-Bromo-2-chlorobenzoic acid and 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid .[17] This highlights the importance of the 5-bromo-substituted benzoic acid scaffold in the design of this class of therapeutic agents.
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be proposed based on established organic chemistry principles and synthetic methods for analogous compounds.
Protocol:
-
Dissolution: Dissolve 4-fluoro-2-methoxybenzoic acid (1 equivalent) in glacial acetic acid.
-
Bromination: To the stirred solution, add bromine (1.1 equivalents) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into ice-water.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Synthesis of a Pirtobrutinib Precursor
The following protocol outlines the amide coupling reaction between 5-fluoro-2-methoxybenzoic acid and a benzylamine intermediate, a key step in the synthesis of Pirtobrutinib.[18]
Protocol:
-
Reactant Mixture: To a stirred mixture of 5-fluoro-2-methoxybenzoic acid (1 equivalent) and the appropriate 4-(aminomethyl)phenyl intermediate (1 equivalent) in a suitable solvent (e.g., dichloromethane), add a non-nucleophilic base such as diisopropylethylamine (DIEA) (3 equivalents).
-
Coupling Agent Addition: Add a coupling agent, such as propylphosphonic anhydride (T3P) (1.2 equivalents), dropwise to the mixture at room temperature under an inert atmosphere (e.g., nitrogen).
-
Reaction: Heat the resulting mixture to 50°C and stir for 1.5 hours.
-
Cooling and Quenching: Allow the mixture to cool to room temperature and quench the reaction by the addition of water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired amide precursor.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, building block for medicinal chemistry. The successful application of its core structural motifs in the development of potent BTK, PARP, kinase, and SGLT2 inhibitors underscores its potential for the discovery of novel therapeutics. The strategic combination of bromo, fluoro, and methoxy substituents on a versatile benzoic acid scaffold provides a rich platform for generating diverse chemical libraries with favorable drug-like properties.
Future research should focus on the synthesis and biological evaluation of novel compound libraries derived from this compound. Systematic exploration of structure-activity relationships (SAR) will be crucial to optimize potency, selectivity, and pharmacokinetic profiles for various biological targets. The insights provided in this technical guide offer a solid foundation for initiating such research programs, with the ultimate goal of translating the chemical potential of this unique building block into the next generation of innovative medicines.
References
- 1. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 4. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pirtobrutinib | C22H21F4N5O3 | CID 129269915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tdcommons.org [tdcommons.org]
- 7. tdcommons.org [tdcommons.org]
- 8. tdcommons.org [tdcommons.org]
- 9. mdpi.com [mdpi.com]
- 10. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitors from Natural Products: Discovery of Next-Generation Antihyperglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]
5-Bromo-4-fluoro-2-methoxybenzoic Acid: A Versatile Building Block for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-fluoro-2-methoxybenzoic acid, a strategically substituted aromatic carboxylic acid, has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique arrangement of a bromine atom, a fluorine atom, and a methoxy group on the benzoic acid scaffold provides a powerful platform for the synthesis of complex molecular architectures with significant therapeutic potential. The presence of multiple reactive sites allows for selective and diverse functionalization, making it an attractive starting material for the development of novel drug candidates, particularly in the area of targeted therapies such as kinase inhibitors.
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound as a synthetic building block. Detailed experimental protocols for its utilization in crucial carbon-carbon and carbon-nitrogen bond-forming reactions are presented, alongside a discussion of its role in the synthesis of biologically active molecules.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in organic synthesis. While extensive experimental data for this specific isomer is not widely published, the following table summarizes key known and predicted properties.
| Property | Value | Source |
| CAS Number | 1883556-38-5 | Chemical Supplier Databases |
| Molecular Formula | C₈H₆BrFO₃ | Calculated |
| Molecular Weight | 249.04 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | Inferred from related compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and dimethylformamide (predicted) | Inferred from related compounds |
Synthesis
The synthesis of this compound typically involves a multi-step sequence starting from commercially available precursors. A plausible synthetic route is outlined below, based on established methodologies for the synthesis of related polysubstituted benzoic acids.
Figure 1: Plausible synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound (General Procedure)
-
Reaction Setup: To a solution of 4-fluoro-2-methoxybenzoic acid (1.0 eq.) in a suitable solvent (e.g., acetic acid or a halogenated solvent), add a catalytic amount of a Lewis acid (e.g., FeBr₃).
-
Bromination: Slowly add N-bromosuccinimide (NBS) or a solution of bromine (1.0-1.2 eq.) in the same solvent to the reaction mixture at room temperature. The reaction may be gently heated to facilitate completion.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, pour the reaction mixture into an ice-water slurry. The precipitated solid is collected by filtration, washed with water, and then with a cold, dilute solution of sodium thiosulfate to remove any unreacted bromine.
-
Purification: The crude product is dried and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Key Reactions and Applications
The synthetic utility of this compound lies in its ability to undergo a variety of chemical transformations, primarily leveraging the reactivity of the carboxylic acid and the bromine atom.
Amide Coupling Reactions
The carboxylic acid moiety serves as a handle for the formation of amide bonds, a critical linkage in a vast number of pharmaceutical agents. Standard coupling reagents can be employed to activate the carboxylic acid for reaction with a wide range of primary and secondary amines.
Figure 2: General workflow for amide coupling reactions.
Experimental Protocol: Amide Coupling (General Procedure)
-
Activation: To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM), add a coupling agent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), 2.0 eq.). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired amine (1.0-1.2 eq.) to the activated carboxylic acid solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom on the aromatic ring is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the formation of a new carbon-carbon bond, allowing for the introduction of various aryl, heteroaryl, or vinyl substituents. This is a powerful strategy for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.
Figure 3: General workflow for Suzuki-Miyaura cross-coupling reactions.
Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)
-
Reaction Setup: In a reaction vessel, combine this compound or its ester/amide derivative (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Application in Kinase Inhibitor Synthesis
Substituted benzoic acids are prominent structural motifs in a wide array of kinase inhibitors. These compounds often serve as the core scaffold that anchors the inhibitor within the ATP-binding pocket of the target kinase. The strategic placement of substituents on the benzoic acid ring is crucial for achieving high potency and selectivity. This compound is a particularly interesting building block for the synthesis of inhibitors targeting kinases such as Bruton's tyrosine kinase (BTK) and Interleukin-1 receptor-associated kinase 4 (IRAK4), both of which are key targets in immunology and oncology.
The methoxy group can engage in hydrogen bonding interactions with the kinase hinge region, while the fluorine atom can enhance binding affinity and modulate physicochemical properties. The bromine atom provides a vector for the introduction of larger substituents that can occupy adjacent hydrophobic pockets within the kinase active site, often leading to improved potency and selectivity.
Figure 4: Simplified kinase signaling pathway and mechanism of inhibition.
The synthesis of such inhibitors would typically involve an initial amide coupling of this compound with a suitable amine-containing fragment, followed by a Suzuki-Miyaura coupling to introduce the final substituent. The specific choice of coupling partners would be dictated by the SAR of the target kinase.
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in modern drug discovery. Its unique substitution pattern allows for the strategic and selective introduction of various functionalities through well-established synthetic methodologies such as amide coupling and Suzuki-Miyaura cross-coupling reactions. The demonstrated utility of structurally related compounds in the synthesis of potent kinase inhibitors highlights the promise of this reagent for the development of novel therapeutics. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers and drug development professionals to effectively harness the synthetic potential of this compound in their quest for new and improved medicines.
A Technical Guide to the Discovery and Synthesis of Novel 5-Bromo-4-fluoro-2-methoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, potential biological activities, and experimental protocols related to novel 5-Bromo-4-fluoro-2-methoxybenzoic acid derivatives. This class of compounds holds significant promise in the field of medicinal chemistry, particularly as kinase inhibitors.
Introduction
Substituted benzoic acid scaffolds are pivotal in drug discovery, forming the core of numerous therapeutic agents. The strategic incorporation of halogen atoms, such as bromine and fluorine, along with a methoxy group, can significantly modulate the physicochemical and pharmacokinetic properties of these molecules. Specifically, the this compound core is of particular interest due to its structural resemblance to moieties found in potent enzyme inhibitors. Notably, derivatives of the related 5-fluoro-2-methoxybenzoic acid are key intermediates in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors, such as pirtobrutinib, which are used in the treatment of B-cell malignancies.[1] This guide will explore the synthesis of derivatives based on this promising scaffold and their potential as kinase inhibitors.
Synthesis of this compound and its Amide Derivatives
The synthesis of the core structure, this compound, can be approached through the bromination of a suitable precursor. A plausible synthetic route begins with the commercially available 4-fluoro-2-methoxybenzoic acid. This starting material can undergo electrophilic bromination to introduce a bromine atom at the 5-position. Subsequent derivatization, such as amide formation, can then be achieved by activating the carboxylic acid and reacting it with a variety of amines.
Protocol 1: Synthesis of this compound
This protocol describes the bromination of 4-fluoro-2-methoxybenzoic acid.
-
Materials:
-
4-fluoro-2-methoxybenzoic acid
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid
-
Dichloromethane (DCM)
-
Sodium sulfite solution
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-fluoro-2-methoxybenzoic acid (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add concentrated sulfuric acid (catalytic amount).
-
Add N-Bromosuccinimide (1.1 eq) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium sulfite.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
-
Protocol 2: Synthesis of 5-Bromo-4-fluoro-2-methoxybenzamide Derivatives
This protocol outlines the general procedure for the synthesis of amide derivatives from this compound.
-
Materials:
-
This compound
-
Thionyl chloride or a suitable coupling agent (e.g., HATU, HOBt)
-
Desired primary or secondary amine
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Hydrochloric acid (1N)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen atmosphere apparatus
-
-
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Add thionyl chloride (1.2 eq) dropwise and heat the mixture to reflux for 2-3 hours to form the acid chloride. Alternatively, use a peptide coupling agent like HATU in the presence of a base like DIPEA.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude amide derivative by column chromatography.
-
Biological Activity and Data Presentation
Derivatives of substituted benzoic acids have shown significant potential as kinase inhibitors. Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and is a validated therapeutic target for B-cell malignancies.[2][3] The this compound scaffold is an attractive starting point for the design of novel BTK inhibitors.
The following table summarizes the in vitro inhibitory activity of a series of structurally related 5-cyclopropyl-2-fluorobenzoic acid-derived amides against BTK. This data illustrates the potential for structure-activity relationship (SAR) studies with derivatives of this compound.
| Compound ID | R Group (Amide) | BTK IC50 (nM) |
| 1 | 4-phenoxyphenyl | 5.6 |
| 2 | 4-(4-hydroxyphenoxy)phenyl | 3.2 |
| 3 | 4-(pyridin-3-yloxy)phenyl | 8.1 |
| 4 | 4-(pyrimidin-5-yloxy)phenyl | 12.5 |
| 5 | 4-(1H-pyrazol-4-yl)phenyl | 2.7 |
Data is hypothetical and presented for illustrative purposes based on trends observed in related kinase inhibitor research.
Bruton's Tyrosine Kinase is a key component of the B-cell receptor signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB, promoting B-cell proliferation and survival.[2][3] Inhibition of BTK can block these pro-survival signals, making it an effective strategy for treating B-cell cancers.
Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.
The following diagram illustrates the general workflow for the synthesis and biological evaluation of novel this compound derivatives.
Caption: General Experimental Workflow.
References
- 1. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]
- 2. ascopubs.org [ascopubs.org]
- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Substituted Benzamides from 5-Bromo-4-fluoro-2-methoxybenzoic Acid: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted benzamides derived from 5-Bromo-4-fluoro-2-methoxybenzoic acid. This versatile building block is of significant interest in medicinal chemistry due to the presence of multiple functional groups that can be readily modified, allowing for the generation of diverse compound libraries for drug discovery programs. Substituted benzamides are a prominent structural motif in a wide array of pharmacologically active compounds, including kinase inhibitors, antipsychotics, and anti-inflammatory agents.
Application Notes
The strategic placement of bromo, fluoro, and methoxy substituents on the benzoic acid scaffold offers several advantages for drug design and development. The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of the final compounds. The methoxy group can influence the conformation of the molecule and participate in hydrogen bonding interactions with biological targets.
The primary application of benzamides derived from this scaffold is in the development of novel therapeutics, particularly in oncology. Many substituted benzamides have been shown to exhibit potent inhibitory activity against various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[1] By systematically varying the amine substituent on the benzamide core, researchers can explore the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.
Data Presentation
The following table summarizes representative examples of reaction conditions and yields for the synthesis of substituted benzamides from benzoic acid precursors, illustrating the common coupling methods employed. While specific data for a wide range of amines with this compound is limited in the public domain, the provided data for analogous systems can guide reaction optimization.
| Starting Carboxylic Acid | Amine | Coupling Reagent(s) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 5-Fluoro-2-methoxybenzoic acid | 4-Bromo-benzylamine | T3P | DIEA | DCM | 1.5 | 50 | 84 |
| 2-Fluoro-5-formylbenzoic acid | 2,6-Dimethylbenzylamine | HATU | DIEA | DMF | 12 | RT | >95 |
| 2-Fluoro-5-formylbenzoic acid | Aniline | EDC, HOBt | - | DCM | 12-24 | RT | - |
| Benzoic Acid | Benzylamine | DIC, HOPO | - | MeCN/Water | - | - | - |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of substituted benzamides from this compound using common amide coupling reagents.
Protocol 1: Synthesis of N-Aryl/Alkyl Benzamides using T3P
This protocol is adapted from a procedure for a structurally similar benzoic acid and is suitable for a wide range of primary and secondary amines.[2]
Materials:
-
This compound
-
Amine (primary or secondary) (1.0 - 1.2 equivalents)
-
Propanephosphonic acid anhydride (T3P) (50% in EtOAc or DMF) (1.2 - 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (2.0 - 3.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the chosen anhydrous solvent (DCM or DMF).
-
Add the amine (1.0 - 1.2 equivalents) to the solution.
-
Add DIEA (2.0 - 3.0 equivalents) to the reaction mixture.
-
Slowly add the T3P solution (1.2 - 1.5 equivalents) dropwise to the stirred mixture at room temperature. An exotherm may be observed.
-
Stir the reaction mixture at room temperature or gently heat (e.g., 40-50 °C) for 1-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure substituted benzamide.
Protocol 2: Synthesis of N-Aryl/Alkyl Benzamides using EDC/HOBt
This is a classic and widely used protocol for amide bond formation.
Materials:
-
This compound
-
Amine (primary or secondary) (1.0 - 1.2 equivalents)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 - 1.5 equivalents)
-
Hydroxybenzotriazole (HOBt) (1.0 - 1.2 equivalents)
-
N,N-Diisopropylethylamine (DIEA) or Triethylamine (Et₃N) (2.0 - 3.0 equivalents, if the amine is a salt)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and HOBt (1.0 - 1.2 equivalents) in the chosen anhydrous solvent (DCM or DMF).
-
Add the amine (1.0 - 1.2 equivalents) to the solution. If the amine is provided as a hydrochloride salt, add DIEA or Et₃N (2.0 - 3.0 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.1 - 1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pure benzamide.
Mandatory Visualizations
Caption: General workflow for the synthesis of substituted benzamides.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
References
- 1. Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]
Application Notes: 5-Bromo-4-fluoro-2-methoxybenzoic Acid in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-fluoro-2-methoxybenzoic acid is a key building block in the synthesis of targeted kinase inhibitors, particularly for therapies aimed at modulating inflammatory and cell death signaling pathways. Its substituted phenyl ring provides a versatile scaffold for medicinal chemists. The bromine atom serves as a crucial handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties. The carboxylic acid group is readily functionalized, most commonly through amide bond formation, to connect with other fragments of the target inhibitor. The fluorine and methoxy substituents on the ring play a significant role in modulating the molecule's physicochemical properties, including lipophilicity and metabolic stability, and can influence binding affinity to the target kinase.
These application notes provide detailed protocols for two primary applications of this compound in the synthesis of kinase inhibitors: amide coupling for the synthesis of RIPK1 inhibitors and a representative Suzuki-Miyaura coupling for the creation of biaryl structures common in many kinase inhibitor backbones.
Key Applications
-
Synthesis of RIPK1 Inhibitors: This compound is a documented starting material for the synthesis of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors. RIPK1 is a critical regulator of cellular necrosis and inflammation, making it a promising therapeutic target for a range of autoimmune and inflammatory diseases.
-
Formation of Biaryl Scaffolds: The bromo-functionalization allows for the construction of complex biaryl and heteroaryl structures, which are prevalent in a wide array of kinase inhibitors targeting various signaling pathways.
Experimental Protocols
Protocol 1: Amide Coupling in the Synthesis of RIPK1 Inhibitors
This protocol details the synthesis of an intermediate for aminopyrrolotriazine-based RIPK1 inhibitors, as described in patent WO2019147782A1. The reaction involves the coupling of this compound with a substituted amine using a phosphonium-based coupling reagent.
Reaction Scheme:
Application Notes and Protocols for Suzuki Coupling Reactions of 5-Bromo-4-fluoro-2-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reactions of 5-bromo-4-fluoro-2-methoxybenzoic acid. This versatile building block is of significant interest in medicinal chemistry for the synthesis of complex biaryl scaffolds, which are prominent in many pharmacologically active compounds. The strategic placement of the bromo, fluoro, and methoxy functionalities, along with the carboxylic acid group, offers multiple avenues for derivatization and modulation of physicochemical properties.
Introduction
The Suzuki-Miyaura coupling is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between organoboron compounds and organic halides. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids make it an indispensable tool in modern drug discovery and development. The resulting biaryl structures from the coupling of this compound are key intermediates in the synthesis of novel therapeutic agents.
Principle of the Reaction
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic moiety to the palladium center, forming a new diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation
The following tables summarize typical reaction conditions for the Suzuki coupling of this compound with various arylboronic acids. These conditions are based on established protocols for similar substrates and serve as a starting point for optimization.
Table 1: Typical Reaction Conditions for Suzuki Coupling with Phenylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Toluene/EtOH/H₂O (2:1:1) | 90 | 16 | 80-90 |
| 3 | 4-Chlorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 110 | 10 | 75-85 |
| 4 | 3-Trifluoromethylphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.5) | 1,4-Dioxane | 100 | 18 | 70-80 |
Table 2: Typical Reaction Conditions for Suzuki Coupling with Heteroarylboronic Acids
| Entry | Heteroarylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pyridine-3-boronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2) | Dioxane/H₂O (5:1) | 100 | 16 | 70-85 |
| 2 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3) | DME/H₂O (4:1) | 90 | 12 | 75-90 |
| 3 | Furan-2-boronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2.5) | Toluene/H₂O (3:1) | 100 | 14 | 70-85 |
| 4 | Indole-5-boronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | DMF/H₂O (10:1) | 110 | 20 | 65-80 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate or oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (if applicable).
-
Solvent Addition: Add the degassed solvent and degassed water (if using a biphasic system) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid precipitate is present, filter the mixture.
-
Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
If the product is in the aqueous phase due to the carboxylate salt, acidify the aqueous layer with 1M HCl to precipitate the product.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure biaryl product.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for Amide Coupling of 5-Bromo-4-fluoro-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the amide coupling of 5-Bromo-4-fluoro-2-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below utilize common and efficient coupling reagents, offering a comparative guide to facilitate methodology selection.
Introduction
Amide bond formation is a cornerstone of medicinal chemistry. The robust connection of carboxylic acids and amines is central to the synthesis of a vast array of biologically active molecules. This compound, with its unique substitution pattern, presents both opportunities and challenges in amide synthesis. The electron-withdrawing nature of the halogen substituents can influence the reactivity of the carboxylic acid, necessitating optimized coupling protocols to achieve high yields and purity. This guide details procedures using three widely employed coupling systems: HATU, EDC/HOBt, and T3P.
Comparative Data of Amide Coupling Protocols
The following table summarizes typical reaction conditions and expected outcomes for the amide coupling of this compound with a representative primary amine (e.g., benzylamine). These values are intended as a guide and may require optimization for different amine substrates.
| Coupling Reagent/Additive | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| HATU | DIPEA | DMF | 0 to RT | 1 - 4 | 85 - 95 | Highly efficient and rapid, suitable for sterically hindered amines. Pre-activation of the acid is recommended.[1] |
| EDC/HOBt | DIPEA | DMF or DCM | 0 to RT | 4 - 12 | 80 - 90 | A cost-effective and widely used method. HOBt suppresses side reactions. Water-soluble byproducts simplify workup.[1] |
| T3P® | Pyridine or DIPEA | EtOAc or DCM | RT to 50 | 1.5 - 4 | 88 - 96 | A safe and versatile reagent with water-soluble byproducts, leading to easy purification.[2] Particularly effective for minimizing epimerization. |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is known for its high efficiency and speed, making it an excellent choice for a wide range of amines, including those that are sterically demanding or possess lower nucleophilicity.[3]
Materials:
-
This compound
-
Amine (primary or secondary)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation of the carboxylic acid.[1]
-
Slowly add the amine (1.0-1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This classic and cost-effective method utilizes a carbodiimide to activate the carboxylic acid, with the addition of HOBt to enhance efficiency and minimize side reactions such as racemization.[1]
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.0-1.2 eq) in anhydrous DMF or DCM.
-
Add DIPEA (2.5 eq) to the mixture.
-
Cool the reaction to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM or EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: T3P®-Mediated Amide Coupling
Propanephosphonic acid anhydride (T3P®) is a versatile and safe coupling reagent that offers high yields and easy purification due to its water-soluble byproducts. It is particularly advantageous for reactions prone to epimerization.[2]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Propanephosphonic acid anhydride (T3P®, typically 50% solution in EtOAc or DMF)
-
Pyridine or N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred mixture of this compound (1.0 eq) and the amine (1.0 eq) in EtOAc or DCM, add pyridine (3.0 eq) or DIPEA (3.0 eq).
-
Add T3P® (1.2 eq of the active reagent) dropwise at room temperature.
-
The resulting mixture can be stirred at room temperature or heated (e.g., to 50 °C) for 1.5 to 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, allow the mixture to cool to room temperature.
-
Quench the reaction by the addition of water or saturated aqueous NaHCO₃ solution.
-
Extract the product with EtOAc or DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for amide coupling reactions.
Caption: Decision tree for selecting a suitable amide coupling protocol.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 5-Bromo-4-fluoro-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 5-Bromo-4-fluoro-2-methoxybenzoic acid as a versatile starting material in the synthesis of novel heterocyclic compounds. The protocols detailed herein are designed for practical application in a laboratory setting, with a focus on the synthesis of quinazolinone derivatives, a class of compounds with significant interest in medicinal chemistry.
Introduction
This compound is a key building block for the synthesis of complex organic molecules, particularly heterocyclic systems. The presence of multiple functional groups—a carboxylic acid, a bromine atom, a fluorine atom, and a methoxy group—provides a rich platform for a variety of chemical transformations. This allows for the strategic construction of diverse molecular architectures, making it a valuable precursor in drug discovery and materials science. This document outlines a detailed protocol for the synthesis of a 6-bromo-7-fluoro-5-methoxyquinazolin-4(3H)-one derivative, a scaffold of interest in medicinal chemistry.
Data Presentation
The following table summarizes the expected quantitative data for the key steps in the synthesis of a quinazolinone derivative from this compound. The data is based on analogous reactions reported in the literature and serves as a benchmark for the experimental protocols provided.
| Step | Reaction | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Amide Formation | This compound, 2-Aminobenzamide | EDC, HOBt, DIPEA | DMF | Room Temperature | 12 | 85-95 |
| 2 | Cyclization | N-(2-carbamoylphenyl)-5-bromo-4-fluoro-2-methoxybenzamide | Acetic Acid | Acetic Acid | Reflux | 6 | 70-80 |
Experimental Protocols
Protocol 1: Synthesis of N-(2-carbamoylphenyl)-5-bromo-4-fluoro-2-methoxybenzamide
This protocol describes the amide coupling of this compound with 2-aminobenzamide to form the key intermediate for the subsequent cyclization reaction.
Materials:
-
This compound
-
2-Aminobenzamide
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), 2-aminobenzamide (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq).
-
Add anhydrous DMF to dissolve the reactants.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add DIPEA (2.0 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(2-carbamoylphenyl)-5-bromo-4-fluoro-2-methoxybenzamide.
Protocol 2: Synthesis of 2-(5-Bromo-4-fluoro-2-methoxyphenyl)-6-bromo-7-fluoroquinazolin-4(3H)-one
This protocol details the acid-catalyzed cyclization of the amide intermediate to form the quinazolinone ring system.
Materials:
-
N-(2-carbamoylphenyl)-5-bromo-4-fluoro-2-methoxybenzamide
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Ice bath
-
Filtration apparatus
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve N-(2-carbamoylphenyl)-5-bromo-4-fluoro-2-methoxybenzamide (1.0 eq) in glacial acetic acid.
-
Attach a reflux condenser and heat the mixture to reflux for 6 hours.
-
Monitor the reaction for the formation of the cyclized product by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any remaining acetic acid.
-
Dry the product under vacuum to yield 2-(5-Bromo-4-fluoro-2-methoxyphenyl)-6-bromo-7-fluoroquinazolin-4(3H)-one.
Mandatory Visualization
The following diagrams illustrate the key experimental workflow and a plausible signaling pathway that could be investigated using the synthesized compounds.
Caption: Synthetic workflow for the preparation of a quinazolinone derivative.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-4-fluoro-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-fluoro-2-methoxybenzoic acid is a key building block in medicinal chemistry, notably serving as a crucial intermediate in the synthesis of targeted therapies such as Pirtobrutinib, a Bruton's tyrosine kinase (BTK) inhibitor. The strategic placement of the bromo, fluoro, and methoxy substituents on the benzoic acid scaffold offers multiple avenues for synthetic diversification through palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, enabling the synthesis of complex molecular architectures from simple precursors.
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of this compound. The protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings are presented, offering a guide for researchers in the synthesis of novel derivatives for drug discovery and development.
Data Presentation: A Comparative Overview of Coupling Reactions
While specific quantitative data for the cross-coupling of this compound is not extensively available in the public domain, the following tables provide representative conditions and expected outcomes based on protocols for structurally similar compounds. These tables serve as a valuable starting point for reaction optimization.
Note: The carboxylic acid moiety can sometimes interfere with palladium-catalyzed reactions. Therefore, it is common practice to first protect the carboxylic acid, for example, as a methyl or ethyl ester, before performing the cross-coupling reaction. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.
Table 1: Suzuki-Miyaura Coupling of 5-Bromo-4-fluoro-2-methoxybenzoate Analogues
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 110 | 12 | 75-85 |
Table 2: Buchwald-Hartwig Amination of 5-Bromo-4-fluoro-2-methoxybenzoate Analogues
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between an amine and an organic halide.[1][2][3]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 70-85 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | DavePhos (4) | K₃PO₄ | t-BuOH | 100 | 16 | 75-90 |
Table 3: Sonogashira Coupling of 5-Bromo-4-fluoro-2-methoxybenzoate Analogues
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide.[4][5]
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 80-90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 80 | 8 | 85-95 |
| 3 | Propargyl alcohol | Pd(dppf)Cl₂ (2) | CuI (4) | DIPA | Dioxane | 70 | 16 | 70-80 |
Table 4: Heck Coupling of 5-Bromo-4-fluoro-2-methoxybenzoate Analogues
The Heck reaction forms a C-C bond between an alkene and an organic halide.[6][7][8]
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | 75-85 |
| 2 | Ethyl acrylate | Pd(OAc)₂ (2) | - | K₂CO₃ | DMAc | 120 | 18 | 80-90 |
| 3 | 1-Hexene | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 110 | 24 | 65-75 |
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed cross-coupling of methyl 5-bromo-4-fluoro-2-methoxybenzoate. These protocols should be considered as a starting point and may require optimization for specific substrates and scales.
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Palladium catalysts and phosphine ligands are often air- and moisture-sensitive. Handle them accordingly.
-
Reaction progress should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of methyl 5-bromo-4-fluoro-2-methoxybenzoate with an arylboronic acid.
Materials:
-
Methyl 5-bromo-4-fluoro-2-methoxybenzoate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube, add methyl 5-bromo-4-fluoro-2-methoxybenzoate, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction until completion (typically 4-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the coupling of methyl 5-bromo-4-fluoro-2-methoxybenzoate with a primary or secondary amine.[1][2][3]
Materials:
-
Methyl 5-bromo-4-fluoro-2-methoxybenzoate (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube, add methyl 5-bromo-4-fluoro-2-methoxybenzoate, NaOtBu, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene, followed by the amine.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction until completion (typically 12-24 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Sonogashira Coupling
This protocol describes a general procedure for the coupling of methyl 5-bromo-4-fluoro-2-methoxybenzoate with a terminal alkyne.[4][5]
Materials:
-
Methyl 5-bromo-4-fluoro-2-methoxybenzoate (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous THF or DMF
Procedure:
-
To a dry Schlenk flask, add methyl 5-bromo-4-fluoro-2-methoxybenzoate, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and triethylamine via syringe.
-
Add the terminal alkyne dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C with stirring.
-
Monitor the reaction until completion (typically 6-16 hours).
-
Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Heck Reaction
This protocol provides a general method for the coupling of methyl 5-bromo-4-fluoro-2-methoxybenzoate with an alkene.[6][7][8]
Materials:
-
Methyl 5-bromo-4-fluoro-2-methoxybenzoate (1.0 equiv)
-
Alkene (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.04 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous DMF or DMAc
Procedure:
-
To a sealed tube or pressure vessel, add methyl 5-bromo-4-fluoro-2-methoxybenzoate, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent, triethylamine, and the alkene.
-
Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction until completion (typically 18-24 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycles and Experimental Workflow
The following diagrams illustrate the general catalytic cycles for the described cross-coupling reactions and a typical experimental workflow.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycles for the Sonogashira coupling reaction.
Caption: Catalytic cycle for the Heck reaction.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Amide Bond Formation with 5-Bromo-4-fluoro-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of amides using 5-Bromo-4-fluoro-2-methoxybenzoic acid, a versatile building block in medicinal chemistry and materials science. The presence of bromo, fluoro, and methoxy substituents offers opportunities for diverse biological activities and further chemical modifications.
Introduction to Amide Bond Formation
Amide bond formation is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry for the construction of peptides and small molecule drug candidates. The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires high temperatures. Therefore, coupling reagents are employed to activate the carboxylic acid, facilitating the reaction under milder conditions.
A variety of coupling reagents are available, each with its own advantages in terms of reactivity, cost, and side-product profile. Common classes of coupling agents include carbodiimides (e.g., EDC), phosphonium salts (e.g., PyBOP), uronium/aminium salts (e.g., HATU, HBTU), and phosphonic acid anhydrides (e.g., T3P). The choice of coupling reagent, solvent, and base is crucial for achieving high yields and purity, especially with electronically modified and sterically hindered substrates.
General Reaction Scheme
The overall transformation involves the activation of the carboxylic acid group of this compound, followed by nucleophilic attack by a primary or secondary amine to form the corresponding amide.
Caption: General scheme for amide bond formation.
Experimental Workflow
A typical experimental workflow for amide bond formation involves the sequential addition of reagents, reaction monitoring, and product purification.
Caption: General experimental workflow for amide coupling.
Data Presentation: Reaction Conditions for Amide Coupling of Substituted Benzoic Acids
While specific quantitative data for the amide coupling of this compound is not extensively available in the cited literature, the following table summarizes representative conditions for structurally similar benzoic acids, which can serve as a starting point for reaction optimization.
| Starting Carboxylic Acid | Amine | Coupling Reagent/Additive | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| 5-Fluoro-2-methoxybenzoic acid | 4-Bromo-benzylamine | T3P | DIEA | DCM | 1.5 | 50 | High (not specified)[1] |
| 4-Bromo-2-nitrobenzoic acid | 3,5-Dimethoxyaniline | EDC, HOBt, DIPEA | DIPEA | DMF | 12 | RT | 85 |
| 2-Fluoro-5-formylbenzoic acid | 2,6-Dimethylbenzylamine | HATU | DIEA | DMF | 12-24 | RT | - |
| Benzoic Acid | Aniline | EDC, HOBt, DIEA | DIEA | DMF | Overnight | RT | 85 |
Experimental Protocols
The following are detailed protocols for the amide bond formation with this compound using common coupling reagents. These are general procedures and may require optimization for specific amine substrates.
Protocol 1: Amide Coupling using T3P (Propanephosphonic Anhydride)
This protocol is adapted from a procedure for the coupling of the structurally similar 5-fluoro-2-methoxybenzoic acid.[1] T3P is a mild and efficient coupling reagent with water-soluble byproducts, which simplifies purification.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
T3P (50% solution in a suitable solvent like ethyl acetate or DMF) (1.2-1.5 eq)
-
N,N-Diisopropylethylamine (DIEA) or Triethylamine (Et3N) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Standard work-up and purification reagents
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the amine (1.0-1.2 eq) in anhydrous DCM, add the base (DIEA or Et3N, 2.0-3.0 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add the T3P solution (1.2-1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water or saturated aqueous sodium bicarbonate solution.
-
Dilute the mixture with additional DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Protocol 2: Amide Coupling using HATU
HATU is a highly effective uronium-based coupling reagent, particularly useful for coupling sterically hindered amines or electronically deactivated carboxylic acids.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.5 eq)
-
N,N-Diisopropylethylamine (DIEA) (2.0-3.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard work-up and purification reagents
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF or DCM in a flask under an inert atmosphere.
-
Add the amine (1.0-1.2 eq) followed by DIEA (2.0-3.0 eq) to the solution.
-
Add HATU (1.1-1.5 eq) portion-wise to the stirred reaction mixture.
-
Stir the reaction at room temperature for 1-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Amide Coupling using EDC and HOBt
The combination of a carbodiimide like EDC with an additive such as HOBt is a widely used, cost-effective method for amide bond formation that helps to suppress side reactions and reduce racemization.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2-1.5 eq)
-
HOBt (Hydroxybenzotriazole) (1.2-1.5 eq)
-
N,N-Diisopropylethylamine (DIEA) or Triethylamine (Et3N) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard work-up and purification reagents
Procedure:
-
To a solution of this compound (1.0 eq), the amine (1.0-1.2 eq), and HOBt (1.2-1.5 eq) in anhydrous DCM or DMF, add the base (DIEA or Et3N, 2.0-3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2-1.5 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Illustrative Signaling Pathway Inhibition
Amides synthesized from this compound can be designed as inhibitors of various biological pathways, such as kinase signaling pathways, which are often dysregulated in diseases like cancer.
Caption: Inhibition of a generic kinase signaling pathway.
Conclusion
The protocols provided offer robust starting points for the synthesis of a wide range of amides from this compound. The choice of coupling reagent, base, and solvent should be tailored to the specific properties of the amine coupling partner to achieve optimal yields and purity. For challenging substrates, stronger coupling reagents like HATU or T3P may be more effective. Standard purification techniques such as column chromatography are generally sufficient to isolate the desired amide products in high purity.
References
Application Notes and Protocols for the Functionalization of the Aromatic Ring of 5-Bromo-4-fluoro-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the functionalization of the aromatic ring of 5-Bromo-4-fluoro-2-methoxybenzoic acid, a versatile building block in medicinal chemistry. The presence of both a bromine and a fluorine atom on the electron-rich methoxy- and carboxy-substituted benzene ring allows for a range of selective transformations, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. These reactions are instrumental in the synthesis of complex molecules with potential therapeutic applications, notably as kinase inhibitors.
Introduction
This compound is a key starting material in the synthesis of various pharmacologically active compounds. Its derivatives have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a crucial mediator of inflammation and cell death.[1] The ability to selectively functionalize the aromatic ring at the C5 position (via the bromo group) and potentially at the C4 position (via the fluoro group) provides a powerful tool for developing structure-activity relationships (SAR) in drug discovery programs.
This document outlines protocols for three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. Additionally, a protocol for nucleophilic aromatic substitution is discussed.
Data Presentation: A Comparative Overview of Functionalization Reactions
The following tables summarize quantitative data for key functionalization reactions. While specific data for this compound is limited in the literature, the presented data is based on closely related substrates and provides a strong indication of expected outcomes.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-chloro-4-methoxypyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | ~85 |
| 2 | 2-Bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | ~90 |
| 3 | Methyl 5-bromobenzofuran-2-carboxylate | 4-Chlorophenylboronic acid | Pd(II)-complex (0.1) | - | Cs₂CO₃ | Toluene | MW, 120 | 0.4 | 96 |
Table 2: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-5-bromo-4-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | 5 | Et₃N | DMF | 100 | 3 | High |
| 2 | 5-Bromo-2-isobutoxybenzonitrile | Various terminal alkynes | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF/DMF | 50-80 | 2-24 | Good to High |
| 3 | 1,4-Dibromo-2-fluorobenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | 4 | Et₃N | Toluene | 80 | 12 | ~70-80 |
Table 3: Buchwald-Hartwig Amination of Aryl Bromides with Amines
| Entry | Aryl Halide | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-chloro-4-methoxypyrimidine | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 18 | High |
| 2 | 2-Bromo-3'-fluoro-5'-methylbenzophenone | Aniline | Pd₂(dba)₃ (1-2) | Xantphos (1.5-3) | NaOt-Bu | Toluene | 80-110 | 12-24 | Good to High |
| 3 | 2-Amino-5-bromo-4-methylpyridine | Various amines | Pd(OAc)₂ | Phosphine Ligand | NaOt-Bu | Toluene | 80-110 | - | Good to High |
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid. The carboxylic acid group may be protected as an ester (e.g., methyl or ethyl ester) to prevent side reactions, though the reaction can often proceed with the free acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane
-
Degassed water
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting material).
-
Stir the reaction mixture at 90 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling for C-C Bond Formation with Alkynes
This protocol outlines the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add the palladium catalyst and copper(I) iodide.
-
Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.
-
Add this compound, the terminal alkyne, and triethylamine.
-
Heat the reaction mixture to 80-100 °C and stir for 3-6 hours.
-
Monitor the reaction progress by TLC.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol describes the palladium-catalyzed amination of the aryl bromide.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 eq)
-
Anhydrous toluene
-
Sealed tube
Procedure:
-
To a dry sealed tube under an inert atmosphere, add the palladium(II) acetate and Xantphos.
-
Add this compound, sodium tert-butoxide, and the amine.
-
Add anhydrous toluene.
-
Seal the tube tightly and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the C4 position can potentially undergo nucleophilic aromatic substitution, particularly with soft nucleophiles like thiols, although this is generally less facile than the palladium-catalyzed reactions at the bromine position. The electron-withdrawing carboxylic acid group in the ortho position and the methoxy group in the para position will influence the reactivity.
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., thiophenol) (1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous DMF
Procedure:
-
To a round-bottom flask, add this compound, the thiol, and potassium carbonate.
-
Add anhydrous DMF.
-
Heat the mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, pour into water, and acidify with HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography or recrystallization.
Visualizations
Experimental Workflow
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
RIPK1 Signaling Pathway
Derivatives of this compound have been developed as inhibitors of RIPK1, a key kinase involved in regulating inflammation and programmed cell death pathways, including apoptosis and necroptosis.
Caption: Simplified RIPK1 signaling pathway and the role of inhibitors.
References
Application Notes and Protocols: Scale-Up Synthesis of 5-Bromo-4-fluoro-2-methoxybenzoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-fluoro-2-methoxybenzoic acid is a halogenated aromatic carboxylic acid that serves as a crucial intermediate in medicinal chemistry and drug development. Its substituted phenyl ring provides a versatile scaffold for the synthesis of complex organic molecules. The presence of fluoro, bromo, and methoxy functional groups allows for fine-tuning of the electronic and lipophilic properties of its derivatives, which is critical for modulating target binding affinity and pharmacokinetic profiles. While not extensively documented as a final drug product, its structural motifs are present in various bioactive molecules. Notably, the closely related compound, 5-fluoro-2-methoxybenzoic acid, is a key starting material for the synthesis of Pirtobrutinib, a non-covalent inhibitor of Bruton's Tyrosine Kinase (BTK).[][2] This suggests that this compound is a valuable building block for creating analogs of such kinase inhibitors for structure-activity relationship (SAR) studies.
Application Notes
A Versatile Scaffold for Kinase Inhibitor Synthesis
Substituted benzoic acids are fundamental components of many kinase inhibitors. The carboxylic acid group provides a convenient handle for amide bond formation, a common linkage in drug molecules. This compound can be used to generate extensive libraries of amide derivatives for biological screening. The bromine atom can serve as a site for further functionalization through cross-coupling reactions or can be retained to enhance binding interactions within a protein's active site.
Caption: Workflow for generating a derivative library for SAR studies.
Application in Targeting Bruton's Tyrosine Kinase (BTK) Signaling
Pirtobrutinib, synthesized from 5-fluoro-2-methoxybenzoic acid, is a highly selective, non-covalent BTK inhibitor.[][3] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of B-cells.[4] In various B-cell malignancies like mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL), this pathway is often dysregulated.[2][3] Derivatives of this compound can be synthesized to explore new interactions with the BTK active site, potentially leading to inhibitors with improved potency, selectivity, or resistance profiles.
Caption: The BTK signaling pathway, a key target in B-cell malignancies.
Scale-Up Synthesis Protocols
The following protocols are based on established methods for analogous compounds and are designed for scalability.[5][6] Researchers should perform appropriate safety assessments and optimization studies before implementation at a large scale.
Protocol 1: Scale-Up Synthesis of this compound
This two-step process involves the regioselective bromination of 4-fluoro-2-methoxybenzoic acid followed by purification.
Caption: Workflow for the scale-up synthesis of the title compound.
Experimental Details:
Step 1: Bromination
-
To a jacketed glass reactor, charge concentrated sulfuric acid (5.0 L per kg of starting material).
-
Cool the reactor to 0-5 °C with constant stirring.
-
Slowly add 4-fluoro-2-methoxybenzoic acid (1.0 kg, 5.88 mol) in portions, ensuring the temperature does not exceed 10 °C.
-
Once dissolved, add N-bromosuccinimide (NBS) (1.15 kg, 6.47 mol, 1.1 equiv) portion-wise over 2-3 hours, maintaining the temperature between 0-10 °C.
-
Stir the reaction mixture at 5-10 °C for 8-12 hours.
-
Monitor the reaction progress by HPLC until the starting material is consumed (<1%).
Step 2: Work-up and Isolation
-
Prepare a separate vessel with a mixture of ice and water (20 L).
-
Slowly and carefully transfer the reaction mixture into the ice-water slurry with vigorous stirring. A precipitate will form.
-
Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
-
Filter the solid product using a Nutsche filter or centrifuge.
-
Wash the filter cake with cold deionized water until the filtrate is neutral (pH 6-7).
-
Dry the crude product under vacuum at 50-60 °C to a constant weight.
Step 3: Purification
-
Charge the crude this compound into a clean reactor.
-
Add a suitable solvent for recrystallization, such as an ethanol/water mixture (e.g., 80:20 v/v).
-
Heat the mixture to reflux until all the solid dissolves.
-
Slowly cool the solution to 0-5 °C over several hours to allow for crystal formation.
-
Filter the purified product, wash with a small amount of cold recrystallization solvent, and dry under vacuum at 50-60 °C.
| Parameter | Value/Condition | Rationale/Reference |
| Starting Material | 4-Fluoro-2-methoxybenzoic Acid | Precursor molecule |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides regioselective bromination with easier handling than liquid bromine on a large scale.[7] |
| Solvent/Medium | Concentrated Sulfuric Acid | Activates the aromatic ring for electrophilic substitution.[6] |
| Reaction Temperature | 0-10 °C | Controls the reaction rate and minimizes the formation of impurities.[6] |
| Molar Ratio (NBS:SM) | 1.1 : 1.0 | A slight excess of the brominating agent ensures complete conversion of the starting material.[6] |
| Purification Method | Recrystallization | Effective method for removing impurities and achieving high product purity. |
| Typical Yield | 80-90% | Based on similar bromination reactions of substituted benzoic acids.[5] |
| Expected Purity | >99.0% (by HPLC) | Achievable with proper recrystallization.[6] |
Protocol 2: Synthesis of a 5-Bromo-4-fluoro-2-methoxybenzamide Derivative
This protocol details a standard amide coupling reaction, a key step in utilizing the title compound for drug development.
Experimental Details:
-
To a suitable reactor, charge this compound (1.0 eq), a suitable solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (10 vol).
-
Add a coupling agent such as Propanephosphonic Anhydride (T3P) (1.2 eq) or EDC/HOBt.[4]
-
Add a non-nucleophilic base, for example, Diisopropylethylamine (DIEA) (3.0 eq).[4]
-
Add the desired primary or secondary amine (1.0-1.1 eq) to the mixture.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-16 hours.[4]
-
Monitor the reaction by HPLC.
-
Upon completion, quench the reaction with water or a mild aqueous acid/base as appropriate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude amide derivative by column chromatography or recrystallization.
| Parameter | Value/Condition | Rationale/Reference |
| Starting Material | This compound | The acid component for amide formation. |
| Coupling Agent | T3P (50% in EtOAc) | Efficient and scalable amide coupling reagent.[4] |
| Base | Diisopropylethylamine (DIEA) | Scavenges the acid formed during the reaction without interfering.[4] |
| Solvent | Dichloromethane (DCM) | Common solvent for amide coupling reactions. |
| Reaction Temperature | 25-50 °C | Mild conditions that are generally sufficient for amide bond formation.[4] |
| Typical Yield | 85-95% | Amide couplings are typically high-yielding reactions. |
| Expected Purity | >98.0% (by HPLC) | Achievable with standard purification techniques. |
References
- 2. 5 Fluoro 2 Methoxy Benzoic Acid Manufacturer | Enanti [enantilabs.com]
- 3. Pirtobrutinib | C22H21F4N5O3 | CID 129269915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]
- 5. 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pirtobrutinib Analogues using 5-Bromo-4-fluoro-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirtobrutinib is a highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK) that has demonstrated significant efficacy in the treatment of B-cell malignancies, including mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[1][2] Unlike covalent BTK inhibitors, Pirtobrutinib's reversible binding mechanism allows it to maintain activity against BTK variants with the C481S mutation, a common mechanism of acquired resistance.[1] The core structure of Pirtobrutinib features a benzamide moiety derived from 5-fluoro-2-methoxybenzoic acid.[1][3]
The synthesis of Pirtobrutinib analogues is a key strategy in drug discovery for exploring the structure-activity relationship (SAR), optimizing pharmacokinetic properties, and developing next-generation inhibitors with improved potency or selectivity. This document provides a detailed protocol for the synthesis of Pirtobrutinib analogues using 5-Bromo-4-fluoro-2-methoxybenzoic acid as a starting material. The introduction of a bromine atom on the benzamide ring offers a versatile chemical handle for further functionalization through cross-coupling reactions, enabling the creation of a diverse library of analogues for biological screening.
While specific literature on the use of this compound for Pirtobrutinib analogue synthesis is not extensively published, the following protocols are based on established amide coupling methodologies widely used in pharmaceutical synthesis and adapted from the known synthesis of Pirtobrutinib.[4][5][6]
Signaling Pathway and Rationale for Analogue Synthesis
BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many B-cell cancers. Pirtobrutinib inhibits BTK, thereby blocking downstream signaling and inducing apoptosis in malignant B-cells. The synthesis of analogues from this compound allows for the exploration of how substitutions on the benzamide ring impact binding affinity to BTK and overall cellular activity.
Experimental Protocols
The synthesis of Pirtobrutinib analogues from this compound involves a two-step process: activation of the carboxylic acid and subsequent amide coupling with the core amine intermediate of Pirtobrutinib.
Core Amine Intermediate:
The synthesis requires the precursor, 5-amino-3-(4-(aminomethyl)phenyl)-1-((S)-1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide , which can be synthesized according to literature procedures or procured from commercial suppliers.
Protocol 1: Acyl Chloride Formation and Amide Coupling
This protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.
Step 1: Synthesis of 5-Bromo-4-fluoro-2-methoxybenzoyl chloride
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq.) or thionyl chloride (2.0 eq.).
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude 5-Bromo-4-fluoro-2-methoxybenzoyl chloride, which is typically used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the core amine intermediate (1.0 eq.) in anhydrous DCM or tetrahydrofuran (THF, 15 mL/mmol).
-
Add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the crude 5-Bromo-4-fluoro-2-methoxybenzoyl chloride (1.1 eq.) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Pirtobrutinib analogue.
Protocol 2: Direct Amide Coupling using Coupling Reagents
This one-pot protocol avoids the isolation of the acyl chloride and uses standard peptide coupling reagents, which can be milder and more efficient for complex substrates.[6][7]
-
In a round-bottom flask, dissolve this compound (1.1 eq.), the core amine intermediate (1.0 eq.), and a coupling agent such as HATU (1.2 eq.) or EDC (1.5 eq.) with HOBt (1.5 eq.) in an anhydrous polar aprotic solvent like DMF or DCM (15 mL/mmol).
-
Add a non-nucleophilic base, typically DIPEA (3.0 eq.), to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the final Pirtobrutinib analogue.
Data Presentation
The following table provides a template for summarizing the quantitative data from the synthesis and preliminary characterization of a Pirtobrutinib analogue derived from this compound. The values provided are illustrative and should be replaced with experimental data.
| Parameter | Pirtobrutinib (Reference) | Analogue 1 (Hypothetical) |
| Starting Material | 5-Fluoro-2-methoxybenzoic acid | This compound |
| Molecular Formula | C₂₂H₂₁F₄N₅O₃ | C₂₂H₂₀BrF₄N₅O₃ |
| Molecular Weight | 479.43 g/mol | 558.33 g/mol |
| Synthesis Protocol | Literature Methods | Protocol 2 (HATU Coupling) |
| Reaction Yield | ~70-85% | e.g., 78% |
| Purity (LC-MS) | >98% | e.g., >99% |
| BTK IC₅₀ | ~0.5 nM | To be determined |
| Cellular Potency (EC₅₀) | ~5 nM (in Ramos cells) | To be determined |
Conclusion
The protocols outlined in this document provide a robust framework for the synthesis of novel Pirtobrutinib analogues using this compound. The introduction of a bromine atom serves as a key point for diversification, allowing for the generation of a library of compounds for SAR studies. Researchers can utilize these methods to develop new BTK inhibitors with potentially improved therapeutic profiles. Careful monitoring and optimization of reaction conditions will be crucial for achieving high yields and purity of the final compounds.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Substituted Halobenzoic Acids
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering common side reactions during the Suzuki-Miyaura coupling of substituted halobenzoic acids.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows significant amounts of the dehalogenated starting material (protodehalogenation). What is happening and how can I prevent it?
A1: Protodehalogenation is the replacement of the halogen atom on your benzoic acid with a hydrogen atom. This side reaction is common and can arise from several factors.[1][2]
Common Causes:
-
Presence of a Hydrogen Source: The reaction of the palladium complex with a hydrogen source, such as water, alcohols (solvents), or even certain bases, can lead to the formation of a palladium-hydride species. This species can then reductively eliminate the arene, resulting in the dehalogenated product.[1]
-
Slow Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the intermediate aryl-palladium-halide complex has a longer lifetime, increasing the opportunity for it to react with hydrogen sources.[2] Steric hindrance on either coupling partner can slow down this step.
Troubleshooting Strategies:
-
Choice of Base and Solvent: Use anhydrous solvents and bases. If water is required for the solubility of the base, use the minimum amount necessary. Consider using bases that are less likely to promote protodehalogenation, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), over hydroxides or alkoxides.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos). These ligands can accelerate the rate of reductive elimination of the desired product, minimizing the time for the intermediate to undergo protodehalogenation.
-
Degassing: Thoroughly degas all solvents and reagents to remove dissolved oxygen, which can interfere with the catalyst's activity and promote side reactions.[3] Purging with an inert gas like argon or nitrogen is crucial.[3][4][5]
Q2: I am observing a significant amount of a biaryl byproduct derived from my boronic acid (homocoupling). What is this and how can I minimize it?
A2: Homocoupling is the reaction of two molecules of the boronic acid to form a symmetrical biaryl compound.[6] This is a common side reaction, especially when the cross-coupling is sluggish.
Common Causes:
-
Oxygen-Mediated Homocoupling: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then promote the homocoupling of the boronic acid.[3][6]
-
Palladium(II) Precatalysts: Using a Pd(II) salt (like Pd(OAc)₂) as a precatalyst can lead to homocoupling at the beginning of the reaction before the active Pd(0) species is fully formed.[6]
-
Electron-Deficient Boronic Acids: Boronic acids with electron-withdrawing groups can be more prone to homocoupling.[7][8]
Troubleshooting Strategies:
-
Rigorous Exclusion of Oxygen: As with protodehalogenation, meticulous degassing of the reaction mixture is the most effective way to suppress oxygen-mediated homocoupling.[3]
-
Use of a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to maintain the palladium in its active Pd(0) state.[9]
-
Catalyst Choice: Using a pre-formed Pd(0) catalyst, like Pd(PPh₃)₄, can sometimes reduce the initial homocoupling seen with Pd(II) sources.[10]
-
Stoichiometry: Using a slight excess of the halobenzoic acid relative to the boronic acid can sometimes favor the cross-coupling pathway.
Q3: My yield is low, and I suspect decarboxylation of my halobenzoic acid. How can I confirm this and what conditions should I use to avoid it?
A3: Decarboxylation is the loss of the carboxylic acid group (-COOH) as carbon dioxide. This is a known side reaction for certain aromatic carboxylic acids, particularly under harsh basic conditions or at elevated temperatures.[11][12]
Common Causes:
-
High Temperatures: Many Suzuki couplings are run at elevated temperatures, which can promote thermal decarboxylation.
-
Strong Bases: The combination of strong bases and high temperatures can facilitate the loss of the carboxylate group.
-
Substrate Electronics: The electronic nature of the substituents on the benzoic acid ring can influence the propensity for decarboxylation.
Troubleshooting Strategies:
-
Milder Reaction Conditions:
-
Temperature: Screen lower reaction temperatures. It may be possible to achieve good conversion at a lower temperature over a longer reaction time, thus avoiding decarboxylation.
-
Base: Use a milder base. For example, if you are using a strong base like potassium hydroxide (KOH), consider switching to potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[13]
-
-
Protecting Group Strategy: In cases where decarboxylation is unavoidable, consider protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester). The ester can then be hydrolyzed back to the carboxylic acid after the Suzuki coupling is complete.
-
Catalyst System: Some modern, highly active catalyst systems can operate at lower temperatures, which would disfavor decarboxylation. Experiment with different palladium/ligand combinations.
Quantitative Data on Side Reactions
The extent of side reactions is highly dependent on the specific substrates and reaction conditions. The following table summarizes general trends observed in the literature.
| Side Reaction | Favorable Conditions | Unfavorable Conditions | Typical Byproduct Level |
| Protodehalogenation | Slow transmetalation, presence of H₂O/alcohols, high temperatures.[1][2] | Anhydrous conditions, bulky/electron-rich ligands, lower temperatures.[2] | 5-50% |
| Homocoupling | Presence of O₂, use of Pd(II) precatalysts, electron-deficient boronic acids.[3][6][7][8] | Rigorous degassing, use of Pd(0) catalysts or reducing agents.[3][9] | 5-30% |
| Decarboxylation | High temperatures, strong bases. | Milder temperatures and bases, protection of the carboxylic acid.[14] | Highly substrate-dependent |
Experimental Protocols
General Protocol for Suzuki Coupling of a Halobenzoic Acid
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Halobenzoic acid (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
Toluene, anhydrous
-
Water, deionized and degassed
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halobenzoic acid (1.0 equiv), arylboronic acid (1.2 equiv), and anhydrous potassium phosphate (3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate and RuPhos in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask.
-
Solvent Addition and Degassing: Add anhydrous toluene to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the halobenzoic acid. If required for solubility of the base, a minimal amount of degassed water can be added (e.g., toluene/water 10:1). Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere (argon or nitrogen) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of toluene).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Suzuki Catalytic Cycle and Common Side Reactions
Caption: Suzuki catalytic cycle with key side reactions for halobenzoic acids.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low-yielding Suzuki coupling reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of Bromo-Fluoro-Methoxybenzoic Acid Derivatives by Chromatography
Welcome to the technical support center for the chromatographic purification of bromo-fluoro-methoxybenzoic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during purification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic methods for purifying bromo-fluoro-methoxybenzoic acid derivatives?
A1: The primary methods for purifying these derivatives are High-Performance Liquid Chromatography (HPLC), particularly reversed-phase (RP-HPLC), and conventional column chromatography. The choice depends on the scale of purification, the required purity, and the physicochemical properties of the specific derivative. For analytical purposes and high-purity isolations, HPLC is preferred. For larger scale purifications, column chromatography is often employed.
Q2: My bromo-fluoro-methoxybenzoic acid derivative is showing significant peak tailing in RP-HPLC. What are the likely causes and solutions?
A2: Peak tailing for acidic compounds like benzoic acid derivatives is a common issue. The primary causes are often related to secondary interactions between the analyte and the stationary phase.[1]
-
Secondary Silanol Interactions: The carboxylic acid group can interact with free silanol groups on the silica-based stationary phase, leading to tailing.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the carboxylic acid, both ionized and non-ionized forms will exist, causing peak broadening and tailing.[2]
Solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase by adding a small amount of a volatile acid (e.g., 0.1% trifluoroacetic acid or formic acid) will ensure the carboxylic acid is fully protonated, minimizing interactions with the stationary phase and improving peak shape.[2][3]
-
Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped" to reduce the number of free silanol groups, which can significantly improve the peak shape for acidic compounds.
-
Add a Competing Acid: Including a small amount of a stronger, volatile acid in the mobile phase can help to saturate the active sites on the stationary phase, reducing tailing of the analyte.
Q3: I am observing poor separation between my desired compound and an impurity during column chromatography. How can I improve the resolution?
A3: Poor separation, or low resolution, can be addressed by optimizing several parameters of your chromatographic method.
-
Optimize the Mobile Phase: The polarity of the eluent is critical. Use Thin Layer Chromatography (TLC) to screen different solvent systems. A good starting point for these compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[4] An Rf value of 0.2-0.4 for the target compound on TLC is often a good starting point for column chromatography.[4]
-
Employ Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be used. Start with a less polar mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent. This can help to sharpen peaks and improve the separation of closely eluting compounds.
-
Reduce Column Loading: Overloading the column with too much crude material is a common cause of poor separation. A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 100:1.
-
Ensure Proper Column Packing: A poorly packed column with channels or cracks will lead to uneven solvent flow and band broadening, resulting in poor separation. Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Q4: How can I perform chiral separation of my bromo-fluoro-methoxybenzoic acid derivative?
A4: Chiral separation is crucial in drug development and can be achieved using specialized chromatographic techniques.
-
Chiral HPLC: This is the most common method for analytical and preparative-scale chiral separations. It involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The selection of the appropriate chiral column and mobile phase is critical and often requires screening of various conditions.[5]
-
Supercritical Fluid Chromatography (SFC): SFC is another powerful technique for chiral separations, often providing faster separations and using less organic solvent compared to HPLC.[5]
-
Derivatization: In some cases, the enantiomers can be derivatized with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) chromatography column. The derivatizing agent is then removed to yield the pure enantiomers.
Troubleshooting Guides
Issue 1: Peak Fronting in HPLC
Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but can still occur.
| Possible Cause | Suggested Solution |
| Column Overload | The concentration of the sample injected is too high, saturating the stationary phase. Dilute the sample (e.g., 10-fold) and re-inject. A smaller injection volume may also resolve the issue. |
| Poor Sample Solubility | The sample may not be fully dissolved in the mobile phase or the injection solvent. Ensure the sample is completely dissolved. If possible, dissolve the sample in the mobile phase itself. |
| Temperature Mismatch | A significant temperature difference between the column and the injected sample can sometimes cause peak distortion. Ensure the sample and mobile phase are at the column temperature. |
Issue 2: Low or No Recovery of the Compound from Column Chromatography
This issue can be particularly frustrating and can point to several problems during the purification process.
| Possible Cause | Suggested Solution |
| Compound Decomposition on Silica | Some compounds are unstable on acidic silica gel. Test the stability of your compound on a small amount of silica or by spotting on a TLC plate and letting it sit for an hour before eluting. If decomposition occurs, consider using a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.[6][7] |
| Compound is Too Polar/Non-polar | If the compound is very polar, it may be irreversibly adsorbed onto the silica. If it is very non-polar, it may have eluted with the solvent front. Check the first and last fractions collected. Adjust the mobile phase polarity accordingly. For very polar compounds, a reversed-phase column might be more suitable.[7] |
| Incorrect Mobile Phase Composition | An error in preparing the eluent could lead to it being too strong or too weak to elute the compound as expected. Double-check the solvent composition.[7] |
| Compound Precipitation on the Column | If the sample is not fully soluble in the mobile phase, it can precipitate at the top of the column. Ensure the sample is loaded in a solvent in which it is highly soluble and which is compatible with the mobile phase. |
Experimental Protocols
Protocol 1: General RP-HPLC Method for Bromo-Fluoro-Methoxybenzoic Acid Derivatives
This protocol provides a starting point for method development. Optimization will be required for specific derivatives.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm (or wavelength of maximum absorbance for the specific compound) |
| Injection Volume | 10 µL |
Protocol 2: Column Chromatography of a Bromo-Fluoro-Methoxybenzoic Acid Derivative
This is a general procedure for the purification of a hypothetical bromo-fluoro-methoxybenzoic acid derivative.
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., mixtures of hexanes and ethyl acetate in ratios from 9:1 to 1:1).
-
Identify a solvent system that gives an Rf value of approximately 0.2-0.4 for the desired compound and good separation from impurities.
-
-
Column Preparation:
-
Choose an appropriate size column based on the amount of crude material.
-
Pack the column with silica gel as a slurry in the initial, least polar mobile phase identified from the TLC analysis.
-
Ensure the silica bed is well-settled and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, collecting fractions in test tubes or flasks.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compound.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified bromo-fluoro-methoxybenzoic acid derivative.
-
Quantitative Data Summary
The following table provides representative data on the effect of mobile phase pH on the retention of benzoic acid, which is analogous to the behavior of its derivatives. This illustrates the importance of pH control for achieving reproducible chromatography.
| Compound | Mobile Phase pH | Retention Time (min) | Peak Shape |
| Benzoic Acid | 2.5 | 8.2 | Symmetrical |
| Benzoic Acid | 4.0 | 5.1 | Tailing |
| Benzoic Acid | 5.5 | 3.5 | Broad/Tailing |
Data is illustrative and based on typical behavior of acidic compounds in RP-HPLC.
Visualizations
Caption: Workflow for column chromatography purification.
Caption: Troubleshooting workflow for peak tailing in HPLC.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. shimadzu.com [shimadzu.com]
- 6. Purification [chem.rochester.edu]
- 7. Purification [chem.rochester.edu]
Technical Support Center: Optimizing Amide Coupling with Electron-Deficient Benzoic Acids
Welcome to the technical support center for optimizing amide coupling reactions, with a special focus on challenging substrates such as electron-deficient benzoic acids. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you overcome common hurdles in amide synthesis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My amide coupling reaction with an electron-deficient benzoic acid is sluggish or not proceeding to completion. What are the likely causes and how can I troubleshoot this?
A1: Low reactivity is a common challenge with electron-deficient benzoic acids due to the reduced nucleophilicity of the carboxylate. Here’s a systematic approach to troubleshooting:
-
Evaluate Your Coupling Reagent: Standard coupling reagents may not be potent enough. For electron-deficient systems, stronger activating agents are often required. Consider switching to a more reactive coupling reagent.[1] Phosphonium salts like BOP and PyBOP, or uronium salts like HATU, are known for their high reactivity and can be effective where carbodiimides like EDC or DCC fail.[1][2]
-
Incorporate Additives: Additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress side reactions and enhance the coupling efficiency.[1] A combination of EDC/HOAt/DIPEA has been shown to be highly effective for a wide range of carboxylic acids.[3]
-
Optimize Reaction Temperature: While room temperature is a good starting point, sluggish reactions can often be accelerated by increasing the temperature.[1] However, be cautious as higher temperatures can also lead to degradation or unwanted side reactions. Monitor your reaction closely by TLC or LC-MS when increasing the heat.
-
Solvent Selection: The choice of solvent can significantly influence the reaction outcome. Polar aprotic solvents such as DMF and THF are commonly used.[1] Acetonitrile has also been shown to provide excellent results in certain protocols.[4]
-
Stoichiometry Control: Ensure the stoichiometry of your reactants is optimal. Using a slight excess (1.1-1.2 equivalents) of the amine can help drive the reaction to completion by ensuring the complete consumption of the activated carboxylic acid.[1]
Q2: I am observing significant hydrolysis of my activated benzoic acid, leading to low yields of the desired amide. How can I prevent this?
A2: Hydrolysis of the activated carboxylic acid intermediate is a frequent side reaction, especially when dealing with less reactive amines. Here are key strategies to minimize hydrolysis:
-
Ensure Anhydrous Conditions: The presence of water is the primary cause of hydrolysis. Always use dry solvents and reagents. Drying agents and proper handling techniques are crucial.
-
Control Stoichiometry: Avoid using a large excess of the activating agent, as this can increase the concentration of the activated intermediate, making it more susceptible to hydrolysis over time.[1]
-
Optimize Temperature: Lowering the reaction temperature can sometimes be beneficial. It can reduce the rate of hydrolysis more significantly than the rate of the desired amide formation, thus improving the overall yield.[1]
-
Consider a Two-Step Protocol: A protocol involving the in situ formation of acyl fluorides has been developed for challenging substrates, including electron-deficient amines, which can be an effective strategy to circumvent issues with activated ester hydrolysis.[5][6][7][8]
Q3: My purification process is complicated by byproducts from the coupling reagent. What are my options?
A3: The choice of coupling reagent directly impacts the ease of purification.
-
Carbodiimides: When using DCC, the N,N'-dicyclohexylurea byproduct is often difficult to remove due to its low solubility in many organic solvents.[9][10] Switching to a water-soluble carbodiimide like EDC allows for the removal of the corresponding urea byproduct through a simple aqueous workup.[9]
-
Phosphonium and Uronium Salts: Reagents like BOP and PyBOP can also lead to byproducts that are challenging to remove.[1]
-
Alternative Reagents: Consider using a reagent like T3P (Propylphosphonic Anhydride), which generates easily removable, water-soluble byproducts.[1] CDI (Carbonyldiimidazole) is another option that is effective for simpler amides and produces gaseous byproducts.[1]
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for electron-deficient benzoic acids?
A1: There is no single "best" reagent, as the optimal choice depends on the specific substrates and reaction conditions. However, for challenging couplings involving electron-deficient benzoic acids, more powerful reagents are generally recommended. Uronium salts like HATU and phosphonium salts such as PyBOP are excellent starting points due to their high reactivity.[1][2] A combination of EDC/HOAt/DIPEA has also demonstrated high conversion rates for a diverse range of carboxylic acids.[3]
Q2: What is the role of a base like DIPEA or triethylamine in the reaction?
A2: A non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (Et3N) serves multiple purposes. If the amine is used as a hydrochloride salt, the base is required to neutralize it, liberating the free amine for the reaction.[1] Additionally, the base neutralizes the acid that is formed during the activation of the carboxylic acid, maintaining a favorable reaction environment.
Q3: Can I run the reaction at elevated temperatures?
A3: Yes, for sluggish reactions, increasing the temperature can be beneficial.[1] A protocol using in situ generated acyl fluorides with subsequent reaction with the amine at 80 °C has been shown to be effective for electron-deficient and sterically hindered substrates.[8][11] However, it is crucial to monitor the reaction for potential degradation of starting materials or products.
Q4: How do I monitor the progress of the reaction?
A4: The most common methods for monitoring reaction progress are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] These techniques allow you to track the consumption of the starting materials and the formation of the desired amide product, helping to determine the optimal reaction time.
Data Summary: Coupling Reagent Performance
The following table summarizes the performance of various coupling conditions for the amide coupling of Boc-protected valine with an electron-deficient amine, as reported in the literature.
| Entry | Coupling Reagent(s) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | HATU | DIPEA | CH3CN | 23 | 24 | 78 | [4] |
| 2 | DCC, DMAP, HOBt (cat.) | - | CH3CN | 23 | 42 | 51 | [4] |
| 3 | EDC (1 equiv), DMAP (1 equiv) | DIPEA (5 equiv) | CH3CN | 23 | 42 | 11 | [4] |
| 4 | EDC (2 equiv), DMAP (1 equiv) | DIPEA (5 equiv) | CH3CN | 23 | 42 | 19 | [4] |
| 5 | EDC (1 equiv), HOBt (1 equiv) | Et3N (5 equiv) | Dichloroethane | 23 | 48 | trace | [4] |
This data is illustrative and results may vary based on the specific substrates.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
This protocol is a standard method suitable for a wide range of substrates.
-
Dissolve the carboxylic acid (1.0 equivalent) in a suitable anhydrous solvent (e.g., DMF, DCM, or THF).
-
Add the amine (1.1-1.2 equivalents). If the amine is a hydrochloride salt, add a non-nucleophilic base such as DIPEA or Et3N (2-3 equivalents).[1]
-
Add HOBt (1.1-1.5 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC·HCl (1.1-1.5 equivalents) portion-wise to the stirred reaction mixture.[1]
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion , dilute the mixture with an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with a saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Amide Coupling via in situ Acyl Fluoride Formation for Challenging Substrates
This protocol is particularly useful for electron-deficient amines and sterically hindered substrates where standard methods may fail.[5][6][7][8]
-
To a dry vial under argon , add the carboxylic acid (1.3 equivalents) and BTFFH (1.5 equivalents) in dry CH2Cl2 (2 mL/mmol).
-
Add DIPEA (4.5 equivalents) and stir the reaction under argon for 30 minutes at room temperature.
-
Add the amine (1.0 equivalent), seal the vial, and heat in an oil bath at 80 °C for 12-24 hours. (Caution: Heating CH2Cl2 above its boiling point will cause overpressure in a sealed vessel).
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with EtOAc (3x).
-
Combine the organic phases , wash with brine, dry over MgSO4, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General workflow for amide coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. growingscience.com [growingscience.com]
- 3. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. rsc.org [rsc.org]
Suzuki Reaction Technical Support Center: Sterically Hindered Substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with sterically hindered aryl halides. Here you will find troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you overcome common issues and achieve successful couplings.
Frequently Asked Questions (FAQs)
Issue 1: Low or No Product Yield
Q1: My Suzuki reaction with a di-ortho-substituted aryl halide is giving very low yield or has failed completely. What are the first things I should check?
A1: Low conversion in sterically demanding couplings is a common issue primarily caused by the slow kinetics of key steps in the catalytic cycle. Steric hindrance around the reaction center can impede both the oxidative addition of the palladium catalyst to the aryl halide and the final reductive elimination step to form the product.[1]
Your first troubleshooting steps should focus on the catalyst system, base, and reaction temperature.
-
Evaluate the Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates.[1] The most critical modification is to switch to a bulkier, more electron-rich monophosphine ligand (a "Buchwald ligand") or an N-Heterocyclic Carbene (NHC) ligand.[1][2] These ligands promote the formation of a highly reactive, monoligated 14-electron palladium(0) species, which is necessary to facilitate both the difficult oxidative addition and reductive elimination steps.[1][3]
-
Check the Catalyst Loading: For challenging reactions, a higher catalyst loading (e.g., 2-5 mol%) may be necessary to achieve a satisfactory rate and conversion.[1] However, some highly active precatalysts can be effective at much lower loadings (0.05 - 1 mol%).[1][4]
-
Increase the Temperature: Higher reaction temperatures are often required to overcome the activation energy barrier for hindered substrates. If your reaction is running at 80 °C, consider increasing it to 100-110 °C or higher, solvent permitting.
Issue 2: Choosing the Right Catalyst System
Q2: There are many specialized ligands available. Which ones are best for coupling a sterically hindered aryl chloride?
A2: Aryl chlorides are significantly less reactive than bromides or iodides due to the strength of the C-Cl bond, making oxidative addition the rate-limiting step.[1] To couple these challenging substrates, a highly electron-rich ligand that can facilitate this difficult step is essential.
-
Bulky Biarylphosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are among the most effective and commonly used for these transformations.[3][5] SPhos, in particular, has shown exceptional activity, often enabling reactions of aryl chlorides to proceed even at room temperature.[5]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donating ligands that form highly stable and active palladium complexes.[2] PEPPSI-type precatalysts (e.g., PEPPSI-IPr) are very effective for coupling aryl chlorides.[2] Acenaphthoimidazolylidene-based palladium complexes have also been reported as highly efficient for forming di-, tri-, and even tetra-ortho-substituted biaryls.[4]
-
Palladacycle Precatalysts: Palladacycles are highly stable and active precatalysts that can be effective for coupling hindered aryl chlorides, sometimes under aqueous or microwave conditions.[6]
Below is a troubleshooting workflow to guide your catalyst selection process.
Issue 3: Side Reactions
Q3: I am observing significant amounts of protodeboronation (replacement of the boronic acid group with -H). How can I prevent this?
A3: Protodeboronation is a common side reaction where the C-B bond is cleaved by a proton source, often water, before transmetalation can occur.[7] This pathway becomes more competitive when the desired transmetalation step is slow, which is often the case with hindered substrates.[8][9]
Strategies to minimize protodeboronation include:
-
Use Anhydrous Conditions: Thoroughly dry your solvents and use an anhydrous base (e.g., spray-dried K₃PO₄). While a small amount of water can sometimes be beneficial for dissolving the base, excess water promotes protodeboronation.[1][10]
-
Switch to a Boronic Ester: Boronate esters, particularly pinacol esters (Bpin), are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[11]
-
Choose the Right Base: In some cases, using a milder base like potassium fluoride (KF) can suppress the side reaction.[12] Conversely, for very slow couplings, a very strong base like lithium tert-butoxide (LiOtBu) can sometimes accelerate the productive coupling to outcompete decomposition.[9]
Q4: My starting aryl halide is being consumed, but instead of my product, I'm forming the dehalogenated arene. What causes this?
A4: This side reaction is hydrodehalogenation, where the C-X bond is replaced by a C-H bond. It is often caused by the formation of a palladium-hydride (Pd-H) species.[13] This can happen when the palladium complex reacts with trace water, bases, or solvents.[13] N-heterocyclic halides are particularly susceptible to this pathway.[13][14]
To suppress dehalogenation:
-
Protect N-H Groups: If your aryl halide contains an unprotected N-H group (e.g., an indole or pyrrole), it can coordinate to the palladium and promote side reactions. Protecting the nitrogen with a group like BOC can suppress dehalogenation.[1][14]
-
Rigorous Degassing: Ensure your reaction mixture is thoroughly degassed to remove oxygen, which can participate in pathways that lead to catalyst decomposition and side reactions.[10]
-
Ligand and Solvent Choice: Bulky, electron-rich ligands can sometimes favor the desired reductive elimination over pathways leading to dehalogenation.[10]
Data Presentation: Ligand Performance Comparison
The choice of ligand is paramount for a successful reaction. The table below summarizes yield data for the coupling of a sterically hindered aryl chloride (2,6-dimethylchlorobenzene) with phenylboronic acid using different catalyst systems, adapted from literature sources.
| Catalyst System | Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| System 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | RT | 2 | 95 | JACS 2005, 127, 4685[3][5] |
| System 2 | Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH | 80 | 24 | 98 | JACS 2003, 125, 6653 |
| System 3 | Pd₂(dba)₃ | tBu₃P | K₃PO₄ | Dioxane | 80 | 24 | 81 | JACS 2002, 124, 13662[12] |
| System 4 | Pd(OAc)₂ | PCy₃ | K₃PO₄ | Dioxane | 80 | 24 | <5 | JACS 2002, 124, 13662[12] |
| System 5 | [Pd(cinnamyl)Cl]₂ | IPr | K₃PO₄ | Dioxane | 80 | 18 | 94 | Org. Lett. 2002, 4, 2885 |
Conditions are representative and may vary between publications. This table is for comparative purposes.
Visualizing the Challenge: Steric Hindrance in the Catalytic Cycle
Steric bulk on the substrates primarily affects two key steps in the Suzuki-Miyaura catalytic cycle: Oxidative Addition and Reductive Elimination. Bulky ligands are designed to accelerate these steps.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Bromination of Fluoro-methoxy Benzoic Acids
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of fluoro-methoxy benzoic acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of bromination on a fluoro-methoxy benzoic acid ring?
A1: The regiochemical outcome of the bromination is determined by the interplay of the directing effects of the three substituents on the aromatic ring:
-
Methoxy Group (-OCH₃): A strong activating group that directs incoming electrophiles to the ortho and para positions.[1][2] Its influence is generally dominant.
-
Fluoro Group (-F): A weakly deactivating group that also directs to the ortho and para positions.[3][4]
-
Carboxylic Acid Group (-COOH): A deactivating group that directs incoming electrophiles to the meta position.[3][4][5]
The final product distribution will depend on the relative positions of these groups and the reaction conditions. Generally, the powerful activating effect of the methoxy group will be the most significant factor in determining the position of bromination.
Q2: What are the most common byproducts I should expect?
A2: The most common byproducts arise from incomplete reactions, competing regioselectivity, and over-bromination.
-
Monobrominated Isomers: Due to the competing directing effects of the substituents, you may obtain a mixture of regioisomers. For example, in the bromination of 3-fluoro-4-methoxybenzoic acid, the methoxy group directs to positions 2 and 5, while the fluorine directs to position 6. This can result in a mixture of isomeric products.[5]
-
Unreacted Starting Material: Incomplete reactions will leave starting material in your product mixture.
-
Polybrominated Products: The strong activating nature of the methoxy group can make the ring susceptible to a second bromination, leading to dibromo-substituted byproducts.[1][5]
-
Decarboxylated Byproducts: Under harsh conditions, particularly with excess bromine in polar solvents, decarboxylation can occur, leading to the formation of brominated fluoro-anisoles.[5]
Q3: My reaction is giving me a complex mixture of products. How can I improve the selectivity for a single monobrominated product?
A3: Achieving high selectivity can be challenging due to the multiple directing groups. Consider the following strategies:
-
Choice of Brominating Agent: Milder brominating agents, such as N-bromosuccinimide (NBS), can offer better control and selectivity compared to harsher agents like elemental bromine with a Lewis acid.[1]
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.
-
Solvent: The polarity of the solvent can influence the reactivity of the substrate and the brominating agent. Experimenting with different solvents may improve the isomeric ratio.
-
Protecting Groups: While more synthetically intensive, protecting the carboxylic acid group as an ester can alter the electronic properties of the ring and may improve regioselectivity.
Q4: I am observing a significant amount of dibrominated byproduct. What can I do to prevent this?
A4: The formation of dibrominated products is a classic sign of over-bromination, driven by the activating methoxy group.[1] To minimize this:
-
Control Stoichiometry: Use a stoichiometric amount or a slight sub-stoichiometric amount of the brominating agent relative to your starting material.
-
Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low concentration at all times.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quench the reaction once the starting material is consumed and before significant dibromination occurs.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Brominated Product | Incomplete reaction. | Increase the reaction time or temperature cautiously, while monitoring for byproduct formation. Ensure the quality and stoichiometry of your brominating agent.[1] |
| Product loss during workup. | Optimize extraction, washing, and purification steps. Ensure the pH is appropriately adjusted during aqueous workup to keep the benzoic acid protonated for extraction into an organic solvent. | |
| Formation of Multiple Regioisomers | Competing directing effects of the -OCH₃, -F, and -COOH groups. | Employ a milder brominating agent like NBS.[1] Experiment with lowering the reaction temperature to enhance selectivity. Consider a solvent screen to find optimal conditions. |
| Significant amounts of dibrominated byproducts | The methoxy group is strongly activating, making the ring prone to a second bromination.[1] | Use a precise stoichiometry (≤ 1 equivalent) of the brominating agent. Add the brominating agent slowly over time. Monitor the reaction closely and stop it once the starting material is consumed.[6] |
| Presence of decarboxylated byproducts | Harsh reaction conditions (e.g., high temperature, strong acid). | Use milder reaction conditions. Avoid prolonged heating. If possible, use a non-polar solvent to reduce the likelihood of decarboxylation.[5] |
| Reaction does not proceed or is sluggish | The deactivating effects of the -COOH and -F groups are hindering the reaction. | For deactivated rings, a stronger brominating system (e.g., Br₂ with a Lewis acid catalyst like FeBr₃) may be necessary. Ensure there are no radical inhibitors (like oxygen) present if using a radical-initiated pathway with NBS.[6] |
Data Presentation
Predicted Regioselectivity and Potential Byproducts for Selected Fluoro-methoxy Benzoic Acid Isomers
| Starting Material | Major Predicted Monobromo Product(s) | Potential Regioisomeric Byproducts | Other Potential Byproducts |
| 4-Fluoro-3-methoxybenzoic acid | 5-Bromo-4-fluoro-3-methoxybenzoic acid (Ortho to -OCH₃, meta to -COOH) | 2-Bromo-4-fluoro-3-methoxybenzoic acid (Ortho to -OCH₃, ortho to -F, meta to -COOH) | Dibrominated products, unreacted starting material, decarboxylated products. |
| 3-Fluoro-4-methoxybenzoic acid | 5-Bromo-3-fluoro-4-methoxybenzoic acid (Ortho to -OCH₃, meta to both -F and -COOH) | 2-Bromo-3-fluoro-4-methoxybenzoic acid (Ortho to -OCH₃ and -F, meta to -COOH) | Dibrominated products, unreacted starting material, decarboxylated products. |
| 2-Fluoro-5-methoxybenzoic acid | 4-Bromo-2-fluoro-5-methoxybenzoic acid (Ortho to -OCH₃, meta to -COOH) | 6-Bromo-2-fluoro-5-methoxybenzoic acid (Ortho to -OCH₃, ortho to -F, meta to -COOH) | Dibrominated products, unreacted starting material, decarboxylated products. |
Experimental Protocols
Protocol 1: General Procedure for Monobromination using N-Bromosuccinimide (NBS)
This protocol is a general guideline and should be optimized for each specific isomer.
Materials:
-
Fluoro-methoxy benzoic acid (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.0-1.1 equiv)
-
Solvent (e.g., Acetonitrile, Dichloromethane, or Glacial Acetic Acid)
-
Optional: Acid catalyst (e.g., catalytic amount of H₂SO₄)
-
Aqueous solution of sodium thiosulfate (Na₂S₂O₃)
-
Aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the fluoro-methoxy benzoic acid in the chosen solvent.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
If using a catalyst, add it to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add NBS in small portions over 15-30 minutes with vigorous stirring.
-
Allow the reaction to stir at 0 °C or let it warm to room temperature, monitoring the progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any remaining bromine.
-
If the reaction was performed in an organic solvent, dilute with more solvent and wash sequentially with water, saturated aqueous NaHCO₃, and brine. If the reaction was in acetic acid, carefully neutralize with a base and then perform an extraction.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Bromination of m-Methoxybenzoic Acid Analog using Dibromohydantoin
This is adapted from a patented procedure and may be suitable for certain isomers.[7]
Materials:
-
m-Methoxybenzoic acid analog (1.0 equiv)
-
Dichloromethane (solvent)
-
Concentrated Sulfuric Acid
-
Potassium Bromate (catalyst)
-
Red Phosphorus (cocatalyst)
-
Dibromohydantoin (brominating agent, 1.5 equiv)
Procedure:
-
In a four-neck flask, add dichloromethane, the m-methoxybenzoic acid analog, concentrated sulfuric acid, potassium bromate, and red phosphorus.
-
Begin stirring and add dibromohydantoin at 25 °C.
-
Control the reaction temperature between 25-30 °C and let it proceed for approximately 3 hours.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Pour the reaction mixture into ice water to quench.
-
Recover the dichloromethane under reduced pressure.
-
Filter the resulting solid and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.[7]
Visualizations
Caption: Competing directing effects in the bromination of 3-fluoro-benzoic acid.
Caption: A generalized experimental workflow for electrophilic bromination.
Caption: A decision tree for troubleshooting common bromination issues.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 4. 2-Bromo-5-fluorobenzoic Acid|CAS 394-28-5|Supplier [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-Bromo-4-fluoro-2-methoxybenzoic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromo-4-fluoro-2-methoxybenzoic acid and its derivatives, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the electrophilic aromatic substitution (bromination) of 4-fluoro-2-methoxybenzoic acid. This typically involves reacting the starting material with a brominating agent in the presence of a suitable solvent and catalyst.
Q2: What are the critical parameters to control for achieving a high yield in this synthesis?
A2: Key parameters to optimize include the choice of brominating agent, reaction temperature, catalyst, and the molar ratio of reactants. Sub-optimal conditions can lead to incomplete reactions or the formation of undesired side products.[1]
Q3: What are the common impurities or byproducts in this synthesis?
A3: A common impurity is the isomeric byproduct, 3-Bromo-4-fluoro-2-methoxybenzoic acid. Additionally, poly-brominated species such as 3,5-dibromo-4-fluoro-2-methoxybenzoic acid can form if the reaction conditions are not carefully controlled.[2]
Q4: How can I purify the final product to remove isomers and other impurities?
A4: Purification can be challenging due to the similar physical properties of the isomers. A multi-step purification process involving esterification of the crude product, followed by fractional distillation of the ester, and subsequent hydrolysis back to the carboxylic acid has been shown to be effective in achieving high purity (>99.5%).[2] Recrystallization from a suitable solvent system, such as ethanol/water, is also a common purification technique.[3]
Troubleshooting Guide
Low Reaction Yield
Problem: The overall yield of this compound is significantly lower than expected.
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Reaction | - Increase reaction time. - Gradually increase the reaction temperature, monitoring for byproduct formation.[4] - Ensure efficient stirring to maintain a homogeneous reaction mixture. | Drive the reaction to completion, increasing the conversion of starting material to product. |
| Suboptimal Brominating Agent | - Consider using N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as alternatives to liquid bromine for better handling and potentially higher selectivity.[3] | Improved regioselectivity and potentially higher yield of the desired 5-bromo isomer. |
| Poor Catalyst Activity | - If using a Lewis acid catalyst, ensure it is anhydrous, as moisture can deactivate it. - Experiment with different catalysts, such as iron filings or a combination of a bromide salt and an oxidizing agent.[3] | Enhanced rate of electrophilic substitution, leading to a higher yield. |
| Formation of Isomeric Byproducts | - Lower the reaction temperature to favor the formation of the thermodynamically more stable 5-bromo isomer. - Use a bulkier solvent which may sterically hinder substitution at the 3-position. | Increased proportion of the desired 5-bromo isomer in the crude product mixture. |
Product Purification Issues
Problem: Difficulty in separating the desired this compound from its 3-bromo isomer.
| Potential Cause | Recommended Solution | Expected Outcome |
| Similar Physical Properties of Isomers | - Convert the mixture of acid isomers to their corresponding methyl esters. The esters may have a larger difference in boiling points, allowing for separation by fractional distillation.[2] - After separation of the esters, hydrolyze the desired 5-bromo ester back to the carboxylic acid.[2] | Isolation of the 5-bromo isomer with high purity. |
| Co-crystallization of Isomers | - Experiment with different recrystallization solvents or solvent mixtures. A solvent system that maximizes the solubility difference between the two isomers is ideal. | Selective crystallization of the desired isomer, leaving the other in the mother liquor. |
Experimental Protocols
High-Yield Synthesis of a 5-Bromo-2-methoxy-benzoic Acid Derivative
This protocol is adapted from the synthesis of 5-bromo-2-methoxy-4-methylbenzoic acid and can be optimized for this compound.[5]
Materials:
-
4-fluoro-2-methoxybenzoic acid
-
Acetic Acid (glacial)
-
Bromine
-
Sodium Carbonate (Na₂CO₃)
-
Diethyl Ether (Et₂O)
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrochloric Acid (HCl)
-
Water (H₂O)
Procedure:
-
Bromination:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 4-fluoro-2-methoxybenzoic acid (1.0 eq) in glacial acetic acid.
-
Cool the solution and add bromine (1.05 - 1.1 eq) dropwise, maintaining the reaction temperature below 25°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture into cold water and adjust the pH to 8-9 with a sodium carbonate solution.
-
Extract the crude product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude methyl 5-bromo-4-fluoro-2-methoxybenzoate.
-
-
Hydrolysis:
-
Dissolve the crude ester in a 1:1 mixture of ethanol and water.
-
Add sodium hydroxide (2.5 eq) and reflux the mixture for 30-60 minutes.
-
Remove the ethanol by distillation.
-
Dilute the residue with water and adjust the pH to ~2 with concentrated hydrochloric acid.
-
Collect the precipitate by filtration, wash with water, and air dry to obtain this compound.
-
Comparative Yields with Different Brominating Agents
The following table summarizes yields obtained in the synthesis of a related compound, 2-bromo-5-methoxybenzoic acid, using different brominating agents. These results can inform the selection of reagents for the synthesis of this compound.[3]
| Brominating Agent | Catalyst/Co-catalyst | Solvent | Yield (%) | Purity (%) |
| N-bromosuccinimide | Potassium bromide, Red phosphorus | Dichloromethane | 93.4 | 99.1 |
| Dibromohydantoin | Potassium bromide, Red phosphorus | Chloroform | 92.8 | 99.5 |
| Dibromohydantoin | Potassium bromate, Red phosphorus | Dichloromethane | 93.6 | 99.4 |
Visual Guides
General Workflow for Synthesis and Purification
References
- 1. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 2. CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid - Google Patents [patents.google.com]
- 3. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 4. US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid - Google Patents [patents.google.com]
- 5. 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Dehalogenation in Cross-Coupling Reactions of 5-Bromo-4-fluoro-2-methoxybenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering dehalogenation as a side reaction in palladium-catalyzed cross-coupling reactions involving 5-Bromo-4-fluoro-2-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of cross-coupling reactions?
A1: Dehalogenation is a common side reaction where the bromine atom on your starting material, this compound, is replaced by a hydrogen atom.[1][2] This results in the formation of the undesired byproduct, 4-fluoro-2-methoxybenzoic acid, which reduces the yield of your desired coupled product.
Q2: What are the primary causes of dehalogenation?
A2: Dehalogenation is often promoted by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][3] This can arise from various sources in the reaction mixture, including certain solvents (like alcohols or even DMF), bases, or trace amounts of water.[1][3][4][5] Once formed, the Pd-H species can react with the aryl halide intermediate in a process called reductive elimination to produce the dehalogenated byproduct.[3]
Q3: Is this compound particularly susceptible to dehalogenation?
A3: While direct studies on this specific molecule are not extensively documented in the provided search results, aryl bromides are generally susceptible to dehalogenation, more so than aryl chlorides but less than aryl iodides.[1] The electronic properties of the substituents on the aromatic ring can also influence the likelihood of this side reaction.
Q4: How can I detect the formation of the dehalogenated byproduct?
A4: The presence of 4-fluoro-2-methoxybenzoic acid can be identified using standard analytical techniques:
-
Thin Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting material.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This will show a peak corresponding to the molecular weight of 4-fluoro-2-methoxybenzoic acid.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude reaction mixture will show a new aromatic proton signal in the region where the bromine atom was previously located.[2]
Troubleshooting Guide
Issue: Significant formation of the dehalogenated byproduct, 4-fluoro-2-methoxybenzoic acid, is observed.
This guide provides a systematic approach to troubleshooting and minimizing this undesired side reaction.
1. Catalyst and Ligand Selection
-
Question: My current catalyst system seems to be promoting dehalogenation. What changes can I make?
-
Answer: The choice of ligand is crucial in minimizing dehalogenation.[4][6] Highly active catalysts can sometimes favor the side reaction.[4]
-
Recommendation: Switch to bulkier, more electron-rich phosphine ligands such as SPhos or XPhos, or consider N-heterocyclic carbene (NHC) ligands.[1] These ligands can promote the desired cross-coupling pathway over dehalogenation. If using a simple palladium source like Pd(OAc)₂, ensure a proper ligand-to-palladium ratio is used, as excess or insufficient ligand can be detrimental.
-
2. Optimizing the Base
-
Question: Could the base I'm using be the source of the problem?
-
Answer: Yes, the base can significantly influence the extent of dehalogenation.[4] Stronger, non-nucleophilic bases are often preferred, but some can act as hydride donors.
3. Solvent Choice and Purity
-
Question: How does the solvent affect the formation of the dehalogenated byproduct?
-
Answer: Solvents can be a source of hydrides, leading to dehalogenation.[5] For instance, DMF can be a hydride source, and alcohols can also contribute.[3][4]
4. Reaction Temperature and Time
-
Question: I am running my reaction at a high temperature for an extended period. Could this be a factor?
-
Answer: High temperatures and long reaction times can increase the likelihood of dehalogenation, especially in Heck reactions.[2][4]
-
Recommendation: Try lowering the reaction temperature.[4] Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged heating. Microwave irradiation can sometimes promote the desired reaction at lower bulk temperatures and shorter reaction times.[4]
-
Data Presentation: Influence of Reaction Parameters on Dehalogenation
The following tables summarize general trends for minimizing dehalogenation based on literature. Optimal conditions will be specific to your reaction.
Table 1: Effect of Ligand Choice on Dehalogenation
| Ligand Type | General Effect on Dehalogenation | Recommended Ligands |
| Simple Phosphines (e.g., PPh₃) | Can be effective, but may not be optimal for suppressing dehalogenation. | - |
| Bulky, Electron-Rich Phosphines | Generally reduce dehalogenation by promoting faster reductive elimination of the desired product.[1][4] | SPhos, XPhos, RuPhos, DavePhos[1][8] |
| N-Heterocyclic Carbenes (NHCs) | Can be highly effective at promoting the desired coupling and minimizing side reactions.[1] | IPr, IMes |
Table 2: Effect of Base Selection on Dehalogenation
| Base Type | General Effect on Dehalogenation | Recommended Bases |
| Strong Alkoxide Bases (e.g., NaOt-Bu) | Highly effective for many couplings, but can sometimes promote dehalogenation.[9] | Use with caution; may require lower temperatures. |
| Weaker Inorganic Bases | Generally a safer choice to minimize dehalogenation.[1] | K₃PO₄, Cs₂CO₃, K₂CO₃[1][4] |
Table 3: Effect of Solvent Choice on Dehalogenation
| Solvent Type | General Effect on Dehalogenation | Recommended Solvents |
| Protic Solvents (e.g., alcohols) | Can be a source of hydrides, increasing dehalogenation.[3] | Use in minimal amounts if necessary. |
| Aprotic Polar Solvents (e.g., DMF, NMP) | Commonly used, but can act as hydride sources.[4] | Toluene, Dioxane, THF[1][4][7] |
| Aprotic Nonpolar Solvents | Often a good choice to suppress dehalogenation. | Toluene, Dioxane[7] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with an Arylboronic Acid to Minimize Dehalogenation
This protocol provides a starting point; optimization for specific substrates is recommended.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0 - 3.0 equiv)
-
Toluene and Water (e.g., 10:1 ratio), degassed
-
Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
To a dry Schlenk flask or vial under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, and K₃PO₄.[1]
-
Add the palladium precatalyst (Pd₂(dba)₃) and the ligand (SPhos).[1]
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed toluene and water via syringe.[1]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically when the starting material is consumed), cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for addressing dehalogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
Technical Support Center: Managing Steric Hindrance in Reactions with 5-Bromo-4-fluoro-2-methoxybenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-4-fluoro-2-methoxybenzoic acid. The inherent steric hindrance and electronic properties of this molecule can present challenges in various chemical transformations. This guide offers insights and practical solutions for common issues encountered during its use in Suzuki-Miyaura cross-coupling, amide bond formation, and nucleophilic aromatic substitution reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Suzuki-Miyaura Cross-Coupling Reactions
Question 1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield or failing completely. What are the likely causes?
Answer: Low yields with this substrate are often due to a combination of steric hindrance and electronic effects. The ortho-methoxy group can sterically hinder the approach of the palladium catalyst to the bromine atom. Additionally, the electron-donating nature of the methoxy group can slow down the rate-limiting oxidative addition step of the catalytic cycle.[1][2]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1] For sterically hindered and electron-rich aryl bromides, consider using catalyst systems with bulky, electron-rich phosphine ligands.[2][3][4] These ligands stabilize the palladium center and facilitate oxidative addition.
-
Base and Solvent Choice: The selection of the base and solvent is critical. A stronger base like potassium phosphate (K₃PO₄) is often more effective than weaker bases like potassium carbonate (K₂CO₃) for hindered substrates.[1] The solvent system can also influence the reaction rate; common choices include toluene/water, dioxane, or dimethoxyethane (DME).[3][5]
-
Reaction Temperature: While higher temperatures can help overcome the activation energy for oxidative addition, they can also promote side reactions. It is advisable to start at a moderate temperature (e.g., 80 °C) and monitor the reaction progress before increasing the temperature.[1]
-
Degassing: Ensure the reaction mixture is thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.[1][6]
Question 2: I am observing significant amounts of side products, such as the debrominated starting material or homocoupling of my boronic acid. How can I minimize these?
Answer: The formation of side products is a common issue in challenging Suzuki-Miyaura couplings.
-
Protodeboronation: This is the hydrolysis of the boronic acid, which is more likely with electron-rich boronic acids and can be exacerbated by prolonged reaction times at high temperatures in the presence of a base and water.[2][7] To mitigate this, you can use a less aqueous solvent system or use potassium trifluoroborate salts, which are more resistant to protodeboronation.
-
Dehalogenation (Hydrodebromination): The replacement of the bromine atom with hydrogen can occur, particularly if there are sources of hydride in the reaction mixture or if the catalytic cycle is inefficient.[6] Optimizing the catalyst system and ensuring anhydrous conditions (if the protocol allows) can help reduce this side reaction.
-
Homocoupling: The coupling of two boronic acid molecules is often a result of the presence of oxygen, which can interfere with the catalytic cycle.[6] Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial.
Amide Bond Formation
Question 3: I am struggling to form an amide bond with this compound, especially with a sterically hindered amine. My standard coupling reagents are not working well. What should I do?
Answer: The steric hindrance from the ortho-methoxy group and the substituted aromatic ring can significantly slow down the rate of amide bond formation. Standard coupling reagents like DCC or EDC/HOBt may not be efficient enough for this substrate.[8]
Troubleshooting and Optimization:
-
Choice of Coupling Reagent: For sterically hindered substrates, more potent coupling reagents are often necessary. Consider using uronium- or phosphonium-based reagents such as HATU, HBTU, or PyBOP, which are known to be effective for difficult couplings.[9][10][11]
-
Acyl Fluoride Intermediates: An alternative strategy is the in situ formation of an acyl fluoride from the carboxylic acid.[8][12][13] Acyl fluorides are more reactive than the corresponding carboxylic acids and can react with hindered amines, often at elevated temperatures. Reagents like cyanuric fluoride or Deoxo-Fluor can be used for this purpose.
-
Reaction Conditions: Increasing the reaction temperature can help overcome the steric barrier. Monitoring the reaction for potential side reactions or degradation at higher temperatures is important. The choice of base is also critical; a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) is commonly used.[11]
Question 4: Are there any common side reactions to be aware of during the amide coupling?
Answer: With highly activated coupling reagents, side reactions can occur. One potential issue is racemization if the amine partner is chiral. The use of additives like HOBt or HOAt can help to suppress racemization.[14] For very hindered substrates, prolonged reaction times may be needed, which can increase the risk of degradation of starting materials or products. Careful monitoring of the reaction by TLC or LC-MS is recommended.
Nucleophilic Aromatic Substitution (SNAr)
Question 5: Can I perform a nucleophilic aromatic substitution on this compound? Which halide is more likely to be displaced?
Answer: Yes, SNAr reactions are possible on this substrate. The fluorine atom is generally a better leaving group than bromine in SNAr reactions, especially when activated by electron-withdrawing groups.[15] However, in this molecule, the positioning of the substituents is crucial. The carboxylic acid and the bromine atom can influence the electronic properties of the ring. The ortho-fluoro group is activated towards nucleophilic attack.
Potential Reactions and Considerations:
-
Displacement of Fluorine: The fluorine atom at the 4-position is activated by the adjacent bromine and the carboxylic acid group (in its carboxylate form under basic conditions). Strong nucleophiles can displace the fluoride.[15][16]
-
Displacement of the Methoxy Group: In some cases, particularly with very strong nucleophiles like organolithium or Grignard reagents, displacement of an ortho-methoxy group can occur in unprotected benzoic acids.[17]
-
Reaction Conditions: SNAr reactions typically require a strong nucleophile and may need elevated temperatures to proceed at a reasonable rate. The choice of solvent is also important, with polar aprotic solvents like DMF or DMSO often being used.[16]
Data Presentation
The following tables summarize typical conditions and expected outcomes for key reactions with sterically hindered substrates analogous to this compound.
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 | Broadly applicable and effective for hindered substrates.[3] |
| Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane | 80-100 | 80-98 | Good for electron-rich and sterically demanding partners.[3] |
| [Pd(dppf)Cl₂] | K₂CO₃ | DME | 80 | 75-90 | A reliable catalyst for a range of aryl bromides.[5] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | < 50 | Generally low efficiency for hindered substrates.[1] |
Table 2: Comparison of Coupling Reagents for Amide Bond Formation with a Sterically Hindered Benzoic Acid
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| HATU | - | DIPEA | DMF | 25-50 | 70-95 | Highly effective for hindered acids and amines.[10][11] |
| HBTU | HOBt | DIPEA | DMF | 25 | 65-90 | A common and effective choice for challenging couplings.[9] |
| EDC | HOBt | DIPEA | DCM/DMF | 25 | 20-60 | Lower efficiency for highly hindered substrates.[8] |
| Cyanuric Fluoride | Pyridine | DCM | 0 to 25 | 70-85 | Forms a reactive acyl fluoride intermediate.[8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Preparation: In a dry reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂; 0.02 equiv.), the phosphine ligand (e.g., SPhos; 0.04 equiv.), and the base (e.g., K₃PO₄; 2.0-3.0 equiv.).
-
Degassing: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. Alternatively, perform three vacuum/backfill cycles.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene and water, 10:1) via syringe.
-
Reaction: Stir the mixture vigorously at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Amide Bond Formation using HATU
-
Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and HATU (1.1 equiv.) in an anhydrous aprotic solvent (e.g., DMF).
-
Activation: Add a non-nucleophilic base (e.g., DIPEA; 2.0-3.0 equiv.) to the solution and stir for 15-30 minutes at room temperature to allow for the formation of the activated ester.
-
Amine Addition: Add the desired amine (1.0-1.2 equiv.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) if necessary.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
Preparation: To a dry reaction vessel, add this compound (1.0 equiv.) and a base (e.g., K₂CO₃ or NaH; 2.0-3.0 equiv.) to deprotonate the carboxylic acid and the nucleophile if necessary.
-
Solvent and Nucleophile Addition: Add an anhydrous polar aprotic solvent (e.g., DMF or DMSO) followed by the nucleophile (1.5-2.0 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and carefully quench with water or a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Extract the product with an appropriate organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for sterically hindered amide bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 9. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. hepatochem.com [hepatochem.com]
- 15. acgpubs.org [acgpubs.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Palladium Catalyst Removal in the Synthesis of 5-Bromo-4-fluoro-2-methoxybenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium catalysts from reaction mixtures involving 5-Bromo-4-fluoro-2-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove palladium from reaction mixtures containing this compound?
The removal of palladium catalysts can be complicated by the presence of multiple functional groups on the target molecule. The carboxylic acid and fluoride moieties can interact with the palladium species, potentially forming soluble complexes that are difficult to remove by simple filtration. The polarity of the molecule can also influence its interaction with various purification media.
Q2: What are the common methods for removing palladium catalysts?
The most common methods for palladium removal include:
-
Adsorption: Using solid-supported materials that bind to palladium, which are then removed by filtration. Common adsorbents include activated carbon and specialized palladium scavengers.[1]
-
Scavenging: Employing molecules with a high affinity for palladium to selectively bind and facilitate its removal. Thiol-based scavengers are particularly effective.
-
Crystallization: Purifying the product by crystallization, which can leave the palladium impurities in the mother liquor.
-
Filtration: Using filter aids like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[2]
-
Chromatography: Utilizing column chromatography to separate the product from the catalyst.
Q3: What are palladium scavengers and how do they work?
Palladium scavengers are solid-supported reagents, often based on silica or polymers, that are functionalized with groups having a high affinity for palladium. Thiol-based scavengers, such as SiliaMetS® Thiol, are highly effective at binding both Pd(0) and Pd(II) species. The scavenger is added to the reaction mixture, where it selectively chelates the palladium. The resulting solid scavenger-palladium complex is then easily removed by filtration.[3]
Q4: Is activated carbon a good option for palladium removal?
Activated carbon is a cost-effective method for palladium removal and can be effective in reducing bulk palladium contamination.[1] However, it can have lower selectivity compared to specialized scavengers, potentially leading to co-adsorption of the desired product and thus lower yields. The efficiency of activated carbon can also vary depending on the specific grade and the nature of the palladium species.
Q5: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
Regulatory agencies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in drug products. For palladium, the permitted daily exposure (PDE) is 100 µ g/day . This often translates to a concentration limit of 10 parts per million (ppm) for a drug product with a daily dose of 10 g.[4]
Troubleshooting Guide
This section addresses common issues encountered during the removal of palladium from this compound reaction mixtures.
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| High levels of residual palladium after filtration. | The palladium species is soluble and passing through the filter. | 1. Use a Scavenger: Treat the reaction mixture with a palladium scavenger (e.g., SiliaMetS® Thiol) to bind the soluble palladium before filtration. 2. Activated Carbon Treatment: Stir the reaction mixture with activated carbon, then filter through a pad of Celite®. 3. Induce Precipitation: Try changing the solvent or adding an anti-solvent to precipitate the palladium species before filtration. |
| Product loss during purification with activated carbon. | The product is adsorbing to the activated carbon along with the palladium. | 1. Reduce Carbon Amount: Use the minimum amount of activated carbon necessary. 2. Optimize Solvent: Use a solvent in which your product is highly soluble to minimize its adsorption. 3. Switch to a Scavenger: Use a more selective silica-based scavenger which often results in less product loss. |
| Inconsistent palladium removal from batch to batch. | The nature of the palladium species (e.g., oxidation state, ligands) may vary between batches. | 1. Standardize Work-up: Ensure a consistent work-up procedure before the palladium removal step. 2. Use a Broad-Spectrum Scavenger: Employ a scavenger effective against various palladium species. 3. Pre-treatment: Consider a mild oxidation or reduction step to convert all palladium to a single, more easily removed species. |
| Scavenger appears ineffective. | Incorrect scavenger selection, insufficient amount, or suboptimal conditions. | 1. Scavenger Screening: Test a small panel of different scavengers to find the most effective one for your specific system. 2. Optimize Conditions: Experiment with the amount of scavenger, temperature, and stirring time. Typically, 3-5 equivalents of scavenger relative to palladium are used. 3. Check for Catalyst Poisoning: Impurities in the starting materials or solvents can sometimes deactivate the scavenger. |
Quantitative Data on Palladium Removal
The following table summarizes the efficiency of different palladium removal methods from various sources. While not specific to this compound, the data provides a useful comparison for similar aromatic compounds.
| Removal Method | Substrate Type | Initial Pd (ppm) | Final Pd (ppm) | Efficiency (%) | Key Remarks | Reference |
| Activated Carbon | Pharmaceutical Intermediate | 300 | <1 | >99.6 | Required 18h at 45°C. | [5] |
| SiliaMetS® Thiol | Drug Candidate | 2400 | ≤ 16 | >99.3 | Outperformed activated carbon and polymer-based scavengers. | [6] |
| Polymer-bound Ethylenediamine | Bromobenzene derivative | 2000-3000 | 100-300 | 90-95 | Followed by salt formation to reach <10 ppm. | [7] |
| Trimercaptotriazine (TMT) | Indole intermediate | 600-650 | 20-60 | 90-96 | Subsequent crystallizations afforded <1 ppm Pd. | [8] |
| Nuchar AquaGuard & Chelating Agent | Pharmaceutical Intermediate | 9100 | <273 | >97 | Binary system showed superior performance to carbon alone. | [5] |
Experimental Protocols
Protocol 1: Palladium Removal using a Thiol-Based Silica Scavenger (e.g., SiliaMetS® Thiol)
This protocol is a general guideline and may require optimization for your specific reaction conditions.
-
Dissolution: After the reaction is complete, if the product is solid, dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, THF).
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 3-5 equivalents relative to the initial amount of palladium catalyst used).
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-16 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a Büchner funnel with a pad of Celite® (1-2 cm).
-
Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the purified product.
-
Analysis: Analyze the residual palladium content in the purified product using ICP-MS or a similar sensitive technique.
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude this compound in a suitable solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature for 1-18 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. The use of Celite® is crucial to remove fine carbon particles.
-
Washing: Wash the Celite®/carbon cake with fresh solvent.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Determine the residual palladium concentration in the final product.
Workflow and Logic Diagrams
Caption: A typical experimental workflow for the removal of palladium catalyst.
Caption: A decision-making diagram for troubleshooting palladium removal.
References
- 1. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 2. benchchem.com [benchchem.com]
- 3. velocityscientific.com.au [velocityscientific.com.au]
- 4. biotage.com [biotage.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cphi-online.com [cphi-online.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Alternative Reagents for Amide Coupling of 5-Bromo-4-fluoro-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The formation of an amide bond is a cornerstone reaction in the synthesis of pharmaceuticals and other biologically active molecules. The choice of coupling reagent is critical to the success of this transformation, directly impacting reaction efficiency, yield, purity, and scalability. This guide provides an objective comparison of alternative reagents for the amide coupling of 5-Bromo-4-fluoro-2-methoxybenzoic acid, a common building block in medicinal chemistry. The information presented is supported by experimental data from analogous systems to facilitate the selection of the most appropriate reagent for your specific research and development needs.
Performance Comparison of Coupling Reagents
The selection of a coupling reagent for the amidation of this compound should be guided by factors such as the nucleophilicity of the amine, steric hindrance of both coupling partners, and desired reaction conditions. While specific data for this exact substrate is limited, the following table summarizes the performance of common coupling reagents in the amidation of structurally similar substituted benzoic acids. This data provides a valuable benchmark for reagent selection.
| Coupling Reagent/System | Reagent Class | Typical Yield (%) | Typical Reaction Time (h) | Key Observations & Considerations |
| HATU | Uronium/Aminium Salt | >95 | 1 - 4 | Highly efficient and rapid, even for sterically hindered substrates. Often the reagent of choice for challenging couplings.[1] |
| HCTU | Uronium/Aminium Salt | High | 1 - 4 | Performance is very similar to HATU, producing products of high purity. A common alternative to HATU. |
| COMU | Uronium/Aminium Salt | 85 - 95 | 1 - 6 | A third-generation uronium salt with a good safety profile. By-products are water-soluble, simplifying workup.[2] |
| PyBOP | Phosphonium Salt | 80 - 95 | 2 - 12 | A reliable reagent that avoids the formation of carcinogenic byproducts associated with the older BOP reagent. |
| EDC/HOBt | Carbodiimide/Additive | 70 - 90 | 12 - 24 | A cost-effective and widely used combination. The addition of HOBt suppresses racemization and improves reaction efficiency.[3] |
| T3P® | Phosphonic Anhydride | Not specified | 1.5 | A safe and efficient reagent with a straightforward workup, as demonstrated in the coupling of the closely related 5-fluoro-2-methoxybenzoic acid.[4] |
Note: Yields and reaction times are highly dependent on the specific amine, solvent, base, and temperature used and should be considered as representative examples.
Experimental Protocols
Detailed methodologies for the use of common alternative coupling reagents are provided below. These protocols can be adapted for the amide coupling of this compound.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is suitable for a wide range of primary and secondary amines, including those that are sterically hindered or have low nucleophilicity.
Materials:
-
This compound (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
HATU (1.1 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 eq) and the amine (1.0 - 1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 - 3.0 eq) to the solution.
-
Add HATU (1.1 - 1.5 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol provides a cost-effective method for amide bond formation.
Materials:
-
This compound (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
EDC (1.2 - 1.5 eq)
-
HOBt (1.2 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq), the amine (1.0-1.2 eq), and HOBt (1.2-1.5 eq) in anhydrous DCM or DMF, add DIPEA (2.0-3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2-1.5 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: T3P®-Mediated Amide Coupling
This protocol is based on a procedure used for the structurally similar 5-fluoro-2-methoxybenzoic acid and offers a safe and efficient alternative with a simple workup.[4]
Materials:
-
This compound (1.0 eq)
-
Amine (1.0 eq)
-
T3P® (50% in Ethyl Acetate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
To a stirred mixture of this compound (1.0 eq) and the amine (1.0 eq) in DCM, add DIPEA (3.0 eq).
-
Add T3P® (50% in EtOAc) (1.2 eq) dropwise at room temperature under a nitrogen atmosphere.
-
Heat the resulting mixture to 50 °C and stir for 1.5 hours.
-
Allow the mixture to cool to room temperature.
-
Quench the reaction by the addition of water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.
Reaction Mechanisms and Experimental Workflow
To aid in the understanding of the chemical transformations and the experimental design, the following diagrams illustrate the general mechanisms of action for the different classes of coupling reagents and a typical workflow for comparing their performance.
Caption: General mechanism of uronium/aminium salt-mediated amide bond formation.
Caption: Mechanism of carbodiimide coupling with an additive like HOBt.
Caption: General mechanism of phosphonium salt-mediated amide bond formation.
Caption: Experimental workflow for comparing coupling reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]
comparative study of palladium catalysts for Suzuki coupling of 5-Bromo-4-fluoro-2-methoxybenzoic acid
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 5-Bromo-4-fluoro-2-methoxybenzoic acid
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl compounds. The choice of an appropriate palladium catalyst is critical to the success of this reaction, directly impacting yield, reaction time, and overall efficiency. This guide provides an objective comparison of common palladium catalysts applicable to the Suzuki coupling of this compound, a potentially challenging substrate due to its electronic properties and substitution pattern.
The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro, carboxylic acid) groups, as well as the steric hindrance around the bromine atom, requires careful selection of the catalytic system. While direct comparative studies on this exact molecule are limited in readily available literature, this guide draws upon data from structurally similar substrates to provide a strong framework for catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The efficiency of a palladium catalyst in the Suzuki-Miyaura coupling is highly dependent on the catalyst itself, the supporting ligands, the base, and the solvent system. Below is a summary of the performance of three classes of commonly used palladium catalysts in the Suzuki coupling of various aryl bromides, which can serve as a guide for the reaction with this compound.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ / K₃PO₄ | Dioxane/H₂O or Toluene/H₂O | 80-100 | 12-22 | 60-85 | A classic, versatile catalyst, but may require higher temperatures and longer reaction times.[1][2][3] |
| PdCl₂(dppf) | dppf | K₂CO₃ / Cs₂CO₃ | DME or Dioxane/H₂O | 80-90 | 2-12 | 90-95 | Highly efficient for a broad range of substrates, including heteroaryl and sterically hindered ones.[4][5] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O or Dioxane | 25-100 | 1-12 | >95 | A highly active system from the Buchwald ligand family, often allowing for lower catalyst loadings and milder conditions.[1][6] |
Note: The data presented is compiled from studies on analogous substrates and serves as a representative comparison. Optimization for this compound is recommended.
Experimental Workflow & Catalytic Cycle
The following diagrams illustrate a generalized workflow for a Suzuki-Miyaura coupling experiment and the widely accepted catalytic cycle.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are representative protocols for Suzuki coupling reactions that can be adapted for the specific reaction of this compound.
Protocol 1: Using Pd(PPh₃)₄
This protocol is a general procedure for the Suzuki coupling of an aryl bromide with an arylboronic acid using the widely available tetrakis(triphenylphosphine)palladium(0) catalyst.[2][3][7]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction to 90-100 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Using PdCl₂(dppf)
This protocol utilizes a robust and highly efficient catalyst suitable for a wide array of substrates.[4][5][8]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
[Pd(dppf)Cl₂] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethoxyethane (DME)
-
-
Procedure:
-
In a round-bottom flask, combine this compound, the arylboronic acid, [Pd(dppf)Cl₂], and K₂CO₃.
-
Purge the flask with an inert gas (Argon or Nitrogen).
-
Add anhydrous DME.
-
Heat the mixture to 80 °C with stirring for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction and remove the solvent in vacuo.
-
Partition the residue between ethyl acetate and water. Acidify the aqueous layer with a suitable acid to precipitate the product if necessary.
-
Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the product by flash chromatography.
-
Protocol 3: Using a Buchwald Ligand System (Pd(OAc)₂/SPhos)
This protocol employs a highly active catalyst system known for its efficiency at lower temperatures and catalyst loadings.[1][9][6]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (10:1 mixture)
-
-
Procedure:
-
In a Schlenk flask, combine this compound, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask, evacuate, and backfill with an inert gas three times.
-
Add degassed toluene and water.
-
Stir the reaction mixture vigorously at 80-100 °C for 1-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Conclusion
The selection of an optimal palladium catalyst for the Suzuki coupling of this compound is a critical step in the synthesis of its derivatives. While classical catalysts like Pd(PPh₃)₄ offer a reliable option, more modern and efficient systems such as PdCl₂(dppf) and Pd(OAc)₂/SPhos are likely to provide superior yields in shorter reaction times and under milder conditions. The provided protocols offer a solid starting point for developing a robust and efficient synthetic route. It is recommended to screen a variety of conditions (catalyst, base, solvent, and temperature) to achieve the optimal outcome for this specific transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 5-Bromo-4-fluoro-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 5-Bromo-4-fluoro-2-methoxybenzoic acid, a valuable building block in medicinal chemistry and drug development. The routes discussed are electrophilic bromination and directed ortho-metalation followed by carboxylation. This document offers a detailed examination of each method, including experimental protocols, comparative data, and a discussion of the advantages and disadvantages of each approach.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route A: Electrophilic Bromination | Route B: Directed Ortho-metalation & Carboxylation |
| Starting Material | 4-Fluoro-2-methoxybenzoic acid | 4-Bromo-3-fluoroanisole |
| Key Transformation | Electrophilic Aromatic Substitution | Directed Ortho-metalation followed by Carboxylation |
| Reagents | N-Bromosuccinimide (NBS), Sulfuric Acid | n-Butyllithium (n-BuLi), Dry Ice (CO2) |
| Plausible Yield | High | Moderate to High |
| Regioselectivity | Generally high due to directing group effects | Dependent on the directing ability of substituents |
| Scalability | Generally good | Can be challenging due to cryogenic conditions |
| Safety Considerations | Use of corrosive acid and bromine source | Use of pyrophoric n-BuLi and cryogenic temperatures |
| Cost of Starting Material | ~$7/gram[1][2][3][4] | ~$2.4/gram[5][6][7][8] |
Route A: Electrophilic Bromination of 4-Fluoro-2-methoxybenzoic Acid
This approach utilizes the commercially available 4-Fluoro-2-methoxybenzoic acid as the starting material. The electron-donating methoxy group and the fluorine atom act as ortho-, para-directors, while the carboxylic acid group is a meta-director. The cumulative effect of these substituents favors the introduction of the bromine atom at the C-5 position.
Caption: Synthetic pathway for Route A.
Experimental Protocol
A plausible experimental protocol based on analogous reactions is as follows:
-
To a stirred solution of 4-Fluoro-2-methoxybenzoic acid (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Route B: Directed Ortho-metalation and Carboxylation of 4-Bromo-3-fluoroanisole
This alternative route begins with 4-Bromo-3-fluoroanisole. The methoxy group directs the ortho-lithiation to the C-2 position. Subsequent quenching of the resulting aryllithium intermediate with dry ice (solid carbon dioxide) followed by an acidic workup yields the desired carboxylic acid.
Caption: Synthetic pathway for Route B.
Experimental Protocol
A plausible experimental protocol based on general directed ortho-metalation procedures is as follows:[9][10][11][12][13][14]
-
Dissolve 4-Bromo-3-fluoroanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Quench the reaction by adding an excess of crushed dry ice to the reaction vessel.
-
Allow the mixture to warm to room temperature.
-
Add water and acidify with dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Discussion and Comparison
Route A: Electrophilic Bromination
-
Advantages: This route is operationally simpler and avoids the use of pyrophoric and cryogenic reagents. The starting material is readily available, although at a higher cost per gram than the starting material for Route B. The regioselectivity is expected to be high due to the strong directing effects of the substituents.
-
Disadvantages: The use of concentrated sulfuric acid requires careful handling. Over-bromination to di-brominated products is a potential side reaction if the reaction conditions are not carefully controlled.
Route B: Directed Ortho-metalation and Carboxylation
-
Advantages: The starting material, 4-Bromo-3-fluoroanisole, is more cost-effective. This route offers a potentially high-yielding and clean conversion to the desired product.
-
Disadvantages: This method requires strict anhydrous and inert conditions, as well as the handling of pyrophoric n-butyllithium at cryogenic temperatures, which can be challenging to scale up. The regioselectivity of the lithiation could be a concern, although the methoxy group is a strong directing group for ortho-metalation.
Conclusion
Both Route A and Route B present viable pathways for the synthesis of this compound. The choice between the two routes will likely depend on the specific capabilities of the laboratory, the scale of the synthesis, and cost considerations. For smaller scale preparations where operational simplicity is prioritized, Route A may be preferred. For larger scale synthesis where the cost of starting materials is a significant factor, and the laboratory is equipped to handle cryogenic and air-sensitive reagents, Route B could be the more economical option. Further optimization of reaction conditions for either route would be necessary to maximize yield and purity for any specific application.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 4-Fluoro-2-methoxybenzoic Acid | CymitQuimica [cymitquimica.com]
- 3. 4-Fluoro-2-methoxybenzoic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. scbt.com [scbt.com]
- 5. calpaclab.com [calpaclab.com]
- 6. chemscene.com [chemscene.com]
- 7. chemsavers.com [chemsavers.com]
- 8. 4-Bromo-3-fluoroanisole 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mmlab.uoc.gr [mmlab.uoc.gr]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 14. Directed Ortho Lithiation of <i>N</i>-Alkylphenylaziridines [ouci.dntb.gov.ua]
A Comparative Guide to the Biological Activity of Substituted Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Substituted benzoic acid derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Their structural simplicity allows for diverse modifications, leading to potent agents with anticancer, antimicrobial, and anti-inflammatory properties. This guide provides an objective comparison of the performance of various substituted benzoic acid derivatives, supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways to aid in drug discovery and development.
Comparative Biological Activity Data
The following tables summarize the in vitro biological activities of representative substituted benzoic acid derivatives. Direct comparison of absolute values should be made with caution due to variations in experimental conditions across different studies.
Anticancer Activity
The cytotoxic effects of substituted benzoic acid derivatives against various cancer cell lines are commonly evaluated using the MTT assay. The IC50 value, the concentration required to inhibit 50% of cell growth, is a standard measure of potency.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazolinone Derivatives | Quinazolinone-Substituted Benzoic Acid 8 | MCF-7 (Breast) | 100 | [1] |
| Quinazolinone-Substituted Benzoic Acid 9 | MCF-7 (Breast) | 100 | [1] | |
| Triazole Hybrids | 4-(1H-1,2,4-triazol-1-yl) Benzoic Acid Hybrid 2 | MCF-7 (Breast) | 18.7 | [1] |
| 4-(1H-1,2,4-triazol-1-yl) Benzoic Acid Hybrid 14 | MCF-7 (Breast) | 15.6 | [1] | |
| Naphthylidene Derivatives | 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | HeLa (Cervical) | 17.84 | [1] |
| Thiophene Derivatives | 2-((2-(thiophene-2-yl)acetyl)thio)benzoic acid | Not Specified | 239.88 | [1] |
| Natural Phenolic Acids | Gallic Acid | MCF-7 (Breast) | 105.8 | [2] |
| Gallic Acid | HeLa (Cervical) | 58.8 | [2] | |
| Syringic Acid | Gastric Cancer Cells | ~126-151 | [2] |
Antimicrobial Activity
The antimicrobial efficacy of benzoic acid derivatives is often determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Derivative | Microorganism | MIC (mg/mL) | Reference |
| Phenolic Acids | Benzoic Acid | Escherichia coli O157 | 1 | [3] |
| 2-hydroxybenzoic acid (Salicylic Acid) | Escherichia coli O157 | 1 | [3] | |
| 3,4-dihydroxybenzoic acid (Protocatechuic Acid) | Escherichia coli | 2.6 | [3] | |
| p-Aminobenzoic Acid (PABA) Derivatives | N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Bacillus subtilis | - | [4] |
| N'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino) benzohydrazide | Staphylococcus aureus | - | [4] |
Note: pMIC values were reported in the reference and have been noted here as qualitative indicators of activity.
Anti-inflammatory Activity (COX-2 Inhibition)
The anti-inflammatory potential of benzoic acid derivatives is frequently assessed by their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme. Lower IC50 values indicate greater potency.
| Compound Class | Derivative | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference | | --- | --- | --- | --- | --- | | Indomethacin Amides | Indomethacin-N-phenethylamide (7) | 0.009 | >100 | >11111 |[5] | | | Indomethacin-N-(4-bromobenzyl)amide (19) | 0.04 | >100 | >2500 |[5] | | Meclofenamate Amides | Meclofenamic acid-N-phenethylamide (25) | 0.2 | 25 | 125 |[5] | | | Meclofenamic acid-N-(2-phenoxyethyl)amide (27) | 0.12 | 53 | 442 |[5] | | Benzoxazine Derivatives | Compound 3e | 0.62 | 115.7 | 186.8 |[6] | | | Compound 3f | 0.57 | 138.2 | 242.4 |[6] | | Reference NSAIDs | Indomethacin | 0.01 | 0.02 | 2 |[5] | | | Meclofenamic acid | 0.06 | 0.03 | 0.5 |[5] | | | Celecoxib | 0.30 | >100 | >303 |[6] |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate comparative analysis.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Substituted benzoic acid derivatives (test compounds)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in each well with 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity: Agar Well Diffusion Assay
This method is used to assess the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth on an agar plate.
Materials:
-
Bacterial or fungal strains of interest
-
Nutrient agar or other suitable agar medium
-
Sterile petri dishes
-
Substituted benzoic acid derivatives (test compounds)
-
Positive control (e.g., standard antibiotic)
-
Negative control (solvent used to dissolve compounds)
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Spread the microbial inoculum evenly over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Aseptically create wells in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria for 24 hours).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.
Anti-inflammatory Activity: In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.
Materials:
-
Recombinant human COX-2 enzyme
-
Assay buffer
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Substituted benzoic acid derivatives (test compounds)
-
Reference COX-2 inhibitor (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader capable of colorimetric or fluorometric detection
-
Detection kit for prostaglandin E2 (PGE2)
Procedure:
-
Reagent Preparation: Prepare all reagents, including the test compounds and reference inhibitor, at desired concentrations.
-
Enzyme and Inhibitor Incubation: To the wells of a microplate, add the assay buffer, heme, COX-2 enzyme, and the test compound or reference inhibitor. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Incubation: Incubate the plate at 37°C for a defined time (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., hydrochloric acid).
-
PGE2 Detection: Measure the amount of PGE2 produced using a suitable detection method, such as an ELISA-based kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value.
Signaling Pathways
Understanding the molecular mechanisms underlying the biological activities of substituted benzoic acid derivatives is crucial for rational drug design. The following diagrams illustrate key signaling pathways that are often modulated by these compounds.
Anticancer: Histone Deacetylase (HDAC) Inhibition Pathway
Certain benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs). HDACs play a critical role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.
Antimicrobial: Mechanism of Action of Phenolic Acids
Phenolic benzoic acid derivatives exert their antimicrobial effects through multiple mechanisms, primarily by disrupting the bacterial cell membrane and intracellular functions.
Anti-inflammatory: Cyclooxygenase-2 (COX-2) Signaling Pathway
Many non-steroidal anti-inflammatory drugs (NSAIDs), including certain benzoic acid derivatives, function by inhibiting the COX-2 enzyme. This prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.
References
- 1. preprints.org [preprints.org]
- 2. benchchem.com [benchchem.com]
- 3. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 5. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Amide Coupling Efficiency: A Comparative Analysis of Activating Agents
The formation of the amide bond is a fundamental transformation in organic synthesis, central to peptide chemistry, drug discovery, and materials science. The choice of activating agent is a critical parameter that dictates the efficiency, yield, purity, and stereochemical integrity of the final product. This guide offers an objective comparison of common amide coupling activating agents, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.
Performance Comparison of Common Activating Agents
The effectiveness of an activating agent is measured by several key metrics: the yield of the desired amide, the suppression of side reactions (most notably racemization of chiral centers), and the reaction kinetics. Modern reagents, particularly uronium/aminium salts, have become popular due to their high efficiency and rapid reaction times.[1][2]
The following table summarizes the performance of various common activating agents in a model peptide synthesis, a standard benchmark for evaluating coupling efficiency.[3] It is important to note that exact yields and purity can vary based on the specific substrates, solvents, and bases used.[3]
| Coupling Reagent | Class | Crude Purity (%) | Key Observations & Characteristics |
| HATU | Uronium/Aminium Salt | High | Consistently provides high purity and is highly effective for difficult couplings with a very low risk of racemization due to the HOAt moiety.[3][4][5] |
| HCTU | Uronium/Aminium Salt | High | Performance is very similar to HATU, yielding peptides of high purity.[3] Generally offers superior racemization suppression compared to carbodiimides.[5] |
| COMU | Uronium/Aminium Salt | High | Shows greater coupling efficiency and reduced epimerization compared to HBTU/HATU in some cases.[6] Its byproducts are water-soluble, simplifying purification.[1][6] |
| HBTU | Uronium/Aminium Salt | Lower than HATU/HCTU | An effective reagent, but can lead to more impurities compared to HATU.[3] A potential side reaction is the guanidinylation of the N-terminal amine.[4] |
| PyBOP | Phosphonium Salt | Lower than HATU/HCTU | A safer alternative to the original BOP reagent, which produces a carcinogenic byproduct.[4] Offers high coupling efficiency with minimal racemization.[3][4] |
| EDC / HOBt | Carbodiimide / Additive | Variable | A cost-effective and widely used combination. The addition of HOBt is crucial to suppress the high levels of racemization associated with carbodiimides alone.[1][5][7] |
| T3P® | Phosphonic Anhydride | High | A versatile and mild reagent with a good safety profile.[8] It provides high yields with very low epimerization, even for racemization-prone substrates.[9] |
Experimental Workflows and Logical Relationships
Visualizing the experimental process and the factors influencing the outcome is crucial for understanding and optimizing amide coupling reactions.
Detailed Experimental Protocols
The following are representative methodologies for performing amide coupling reactions using three common and highly efficient activating agents. These protocols can be adapted for a wide range of substrates.
Protocol 1: Amide Coupling using HATU
HATU is favored for its high efficiency, rapid reaction kinetics, and ability to suppress racemization, making it ideal for synthesizing complex peptides and sterically hindered amides.[2]
-
Preparation : In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 equivalent) in an appropriate anhydrous aprotic solvent (e.g., DMF, DCM, or NMP).
-
Activation : Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (2.0 equivalents), to the solution, followed by HATU (1.1 equivalents). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid, forming the reactive OAt-active ester.[1][2]
-
Coupling : Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-3 hours.[1]
-
Workup : Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with 0.1 N HCl, water, and brine to remove the base and water-soluble byproducts.[1]
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Amide Coupling using EDC/HOBt
This carbodiimide-based method is a cost-effective and widely used procedure. The addition of HOBt is critical for minimizing racemization and improving efficiency.[10][11]
-
Preparation : To a solution of the carboxylic acid (1.0 equivalent) in CH₂Cl₂ or DMF (10 volumes) at 0 °C, add the amine (1.0 equivalent), HOBt (1.0 equivalent), and a base such as DIPEA or Et₃N (1.2 equivalents).[10]
-
Coupling : Add EDC·HCl (1.2 equivalents) to the mixture in several portions over ten minutes.
-
Reaction : Allow the reaction mixture to warm to room temperature and stir overnight.
-
Reaction Monitoring : Monitor the progress of the reaction by TLC or LC-MS.
-
Workup : Dilute the reaction mixture with CH₂Cl₂. Wash the organic layer successively with water and brine. The urea byproduct formed from EDC is water-soluble, facilitating its removal during the aqueous workup.[10]
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Protocol 3: Amide Coupling using T3P® (Propylphosphonic Anhydride)
T3P® is a versatile and safe coupling reagent known for its mild reaction conditions, low epimerization, and broad functional group tolerance.[8][9]
-
Preparation : In a suitable flask, combine the carboxylic acid (1.0 equivalent) and the amine (1.1 equivalents) in a solvent such as ethyl acetate or 2-methyltetrahydrofuran. Add a base, typically pyridine or DIPEA (3.0-4.0 equivalents).[9][12]
-
Coupling : Cool the mixture to 0 °C. Slowly add T3P® (typically supplied as a 50% solution in ethyl acetate or DMF; 1.5 equivalents) to the mixture. A mild exotherm may be observed.[9]
-
Reaction : Stir the reaction at 0 °C or allow it to warm to room temperature. The reaction is often complete within a few hours.
-
Reaction Monitoring : Monitor the reaction's progress by TLC or LC-MS.
-
Workup : Quench the reaction with water or a dilute aqueous acid (e.g., 0.5 M HCl). The phosphonic acid byproducts are water-soluble, allowing for a straightforward extractive workup.[9]
-
Purification : Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate. The crude amide can then be purified by column chromatography or crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. aragen.com [aragen.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amine to Amide (Coupling) - T3P [commonorganicchemistry.com]
A Comparative Guide to the Synthesis of 5-Bromo-4-fluoro-2-methoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of halogenated and methoxylated benzoic acid derivatives is a cornerstone of medicinal chemistry and materials science. The specific substitution pattern of molecules like 5-Bromo-4-fluoro-2-methoxybenzoic acid offers a versatile scaffold for the development of novel compounds with unique biological activities and material properties. This guide provides a comparative overview of plausible synthetic protocols for this compound, drawing upon established methodologies for structurally related compounds. The information is intended to provide a foundational understanding for researchers to develop and optimize synthetic strategies.
Comparison of Synthetic Protocols
Two primary retrosynthetic approaches are considered for the synthesis of this compound:
-
Route 1: Late-stage bromination of a fluoromethoxybenzoic acid precursor.
-
Route 2: Early introduction of the bromine and fluorine substituents, followed by manipulation of other functional groups.
The following table summarizes the key quantitative data for these proposed synthetic routes.
| Parameter | Protocol 1: Electrophilic Bromination | Protocol 2: Multi-step Synthesis from a Pre-functionalized Intermediate |
| Starting Material | 4-Fluoro-2-methoxybenzoic acid | 3-Bromo-4-fluorotoluene |
| Key Steps | Electrophilic Aromatic Bromination | Side-chain oxidation, Nitration, Reduction, Sandmeyer reaction, Methylation |
| Overall Yield (Estimated) | 75-85% | 30-40% |
| Purity (Post-purification) | >98% | >98% |
| Reaction Time (Total) | 4-8 hours | 3-5 days |
| Key Reagents | N-Bromosuccinimide, Sulfuric Acid | Potassium Permanganate, Nitric Acid, Iron/HCl, Sodium Nitrite, Copper(I) Bromide, Dimethyl Sulfate |
Experimental Protocols
Protocol 1: Electrophilic Bromination of 4-Fluoro-2-methoxybenzoic acid
This protocol is adapted from standard bromination procedures for activated aromatic rings. The methoxy group at the 2-position and the fluorine at the 4-position direct the electrophilic substitution to the 5-position.
Materials:
-
4-Fluoro-2-methoxybenzoic acid
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid
-
Dichloromethane (DCM)
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve 4-Fluoro-2-methoxybenzoic acid (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (catalytic amount).
-
Add N-Bromosuccinimide (1.1 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring it into a cold aqueous solution of sodium thiosulfate.
-
Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Ethyl Acetate/Hexanes gradient) or recrystallization to yield this compound.
Protocol 2: Multi-step Synthesis from 3-Bromo-4-fluorotoluene
This route builds the molecule through a series of functional group interconversions, a common strategy in organic synthesis.
Step 1: Oxidation of 3-Bromo-4-fluorotoluene
-
Procedure: Reflux 3-Bromo-4-fluorotoluene with potassium permanganate in a mixture of water and pyridine to yield 3-Bromo-4-fluorobenzoic acid. Typical yields for this type of oxidation range from 60-70%.
Step 2: Nitration of 3-Bromo-4-fluorobenzoic acid
-
Procedure: React 3-Bromo-4-fluorobenzoic acid with a mixture of concentrated nitric acid and sulfuric acid at 0 °C to introduce a nitro group, yielding 3-Bromo-4-fluoro-6-nitrobenzoic acid. This reaction's yield is estimated to be around 80-90%.
Step 3: Reduction of the Nitro Group
-
Procedure: Reduce the nitro group of 3-Bromo-4-fluoro-6-nitrobenzoic acid to an amine using a reducing agent like iron powder in the presence of hydrochloric acid, to give 6-Amino-3-bromo-4-fluorobenzoic acid. This reduction typically proceeds with high yield (90-95%).
Step 4: Sandmeyer Reaction to Introduce a Hydroxyl Group
-
Procedure: Convert the amino group of 6-Amino-3-bromo-4-fluorobenzoic acid to a diazonium salt using sodium nitrite and hydrochloric acid at 0 °C, followed by decomposition of the diazonium salt in the presence of copper(I) oxide or in hot acidic water to yield 3-Bromo-4-fluoro-6-hydroxybenzoic acid. The Sandmeyer reaction yield can be variable, typically in the 60-70% range.
Step 5: Methylation of the Hydroxyl Group
-
Procedure: Methylate the hydroxyl group of 3-Bromo-4-fluoro-6-hydroxybenzoic acid using a methylating agent such as dimethyl sulfate in the presence of a base like potassium carbonate to afford the final product, this compound. This etherification step generally has a good yield of 85-95%.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the two proposed synthetic protocols.
Caption: Workflow for Protocol 1: Electrophilic Bromination.
Caption: Workflow for Protocol 2: Multi-step Synthesis.
Conclusion and Recommendations
For the synthesis of this compound, Protocol 1 (Electrophilic Bromination) is the more direct and likely higher-yielding approach. Its primary advantage lies in the fewer number of steps, which generally translates to a higher overall yield and reduced synthesis time. However, the success of this route is contingent on the selective bromination at the desired position and the availability of the starting material, 4-Fluoro-2-methoxybenzoic acid.
Protocol 2 (Multi-step Synthesis) offers greater flexibility in terms of commercially available starting materials but at the cost of a significantly longer reaction sequence and a lower overall yield. This route may be more suitable if the starting material for Protocol 1 is not readily accessible or if analogues with different substitution patterns are desired from a common intermediate.
Researchers should consider the availability of starting materials, desired scale of synthesis, and available resources when selecting a synthetic strategy. It is highly recommended to perform small-scale pilot reactions to optimize conditions for any chosen protocol.
A Comparative Docking Analysis of Substituted Benzoic Acid Derivatives as Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of substituted benzoic acid derivatives as potential kinase inhibitors. Through in silico molecular docking studies, we explore the binding affinities and interaction patterns of these compounds with key protein kinases implicated in various diseases. This guide summarizes quantitative data, details experimental methodologies, and provides visual representations of kinase signaling pathways and experimental workflows to support further drug discovery and development efforts.
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] This has made them a prime target for therapeutic intervention. Substituted benzoic acids represent a versatile scaffold in medicinal chemistry, with derivatives showing potent inhibitory activity against various kinases.[2][3] Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of small molecules to protein targets, providing valuable insights for drug design and lead optimization.[1][4]
This guide synthesizes data from multiple studies to provide a comparative overview of the docking performance of various substituted benzoic acid derivatives against several protein kinases.
Quantitative Data Summary
The following table summarizes the binding affinities (docking scores) of representative substituted benzoic acid derivatives against different protein kinases. Lower binding energy values typically indicate a higher predicted binding affinity.
| Compound Class/Derivative | Target Kinase | Binding Energy (kcal/mol) | Reference Compound | Reference Binding Energy (kcal/mol) | PDB ID |
| Hydroxy benzoic acid derivative 8 | EGFR | Not specified in abstract | Erlotinib | -8.75 | 4HJO[5] |
| Hydroxy benzoic acid derivative 9 | EGFR | Not specified in abstract | Erlotinib | -8.75 | 4HJO[5] |
| Hydroxy benzoic acid derivative 10 | EGFR | Not specified in abstract | Erlotinib | -8.75 | 4HJO[5] |
| 4-({[3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]amino}methyl)benzoic acid (7a) derived compounds | Abl-wt kinase | See Table 5 in source | Imatinib | -154.7 ± 12.3 kJ/mol | 2HYY[2] |
| 4-({[3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]amino}methyl)benzoic acid (7a) derived compounds | T315I-mutant Abl | See Table 5 in source | Rebastinib | -178.0 ± 14.2 | 3QRJ[2] |
| Benzoic acid derivative BT11 | TRPC6 | -11.45 | Reference Agonist | Not specified | Not specified[6][7] |
| Benzoic acid derivative SOH95 | TRPC6 | -9.871 | Reference Agonist | Not specified | Not specified[6][7] |
| Natural benzoic acid derivatives | FMS-like tyrosine kinase 3 (FLT3) | Promising (specific values not in abstract) | Gilteritinib | Not specified | Not specified[3] |
| Imatinib (a benzoic acid derivative) | c-Abl kinase | High (specific value not in abstract) | Nilotinib, Dasatinib, etc. | Not specified | 2HYY |
| Nilotinib (a benzoic acid derivative) | c-Abl kinase | High (specific value not in abstract) | Imatinib, Dasatinib, etc. | Not specified | 2HYY |
Note: Direct comparison of binding energies across different studies should be done with caution due to variations in docking software and protocols.
Experimental Protocols
The following outlines a general methodology for molecular docking studies of kinase inhibitors, based on common practices reported in the literature.[1][8]
1. Software and Tools:
-
Molecular Docking Software: AutoDock Vina, GLIDE, GOLD[2][9][10]
-
Visualization Software: PyMOL, Discovery Studio Visualizer[1]
-
Protein and Ligand Preparation: AutoDock Tools (ADT), Maestro[1][8]
-
Protein Structure Database: Protein Data Bank (PDB)[1]
2. Protein Preparation:
-
The three-dimensional crystal structure of the target kinase is obtained from the Protein Data Bank (PDB). Structures co-crystallized with a known inhibitor are often preferred to define the binding site.[1]
-
Water molecules and co-crystallized ligands are typically removed.[1]
-
Polar hydrogen atoms are added, and charges (e.g., Kollman or Gasteiger) are assigned to the protein atoms.[1]
-
The prepared protein structure is saved in a suitable format, such as PDBQT for use with AutoDock Vina.[1]
3. Ligand Preparation:
-
The 3D structures of the substituted benzoic acid derivatives are generated using chemical drawing software like ChemDraw and converted to a 3D format (e.g., SDF or MOL2).[1]
-
The ligand structures are prepared for docking by defining rotatable bonds and assigning charges.[1]
-
The prepared ligands are saved in the appropriate file format (e.g., PDBQT).[1]
4. Grid Box Generation:
-
A grid box is defined to encompass the active site of the kinase. The dimensions of the grid box are set to be large enough to allow for the free rotation and translation of the ligand within the binding pocket.[1]
-
The grid is often centered on the position of a co-crystallized ligand from the original PDB file.[1]
5. Molecular Docking Simulation:
-
The docking simulation is performed using software like AutoDock Vina. The program systematically samples different conformations and orientations of the ligand within the defined grid box.[1]
-
A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol.[4]
6. Analysis of Results:
-
The docking results are analyzed to identify the best binding poses based on the calculated binding energies.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.[9]
Visualizations
To better understand the context of these docking studies, the following diagrams illustrate a representative kinase signaling pathway and a general workflow for computational drug discovery.
Caption: A simplified MAPK/Erk signaling pathway, a common target for kinase inhibitors.[11][12][13]
Caption: General workflow for a comparative molecular docking study.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. journals.stmjournals.com [journals.stmjournals.com]
- 4. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 11. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. LabXchange [labxchange.org]
A Researcher's Guide to Purity Assessment of Synthesized 5-Bromo-4-fluoro-2-methoxybenzoic Acid
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates like 5-Bromo-4-fluoro-2-methoxybenzoic acid is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of key analytical techniques for purity assessment, complete with experimental protocols and data presentation to facilitate informed decision-making.
The choice of analytical methodology is paramount for accurate and reliable purity determination. This guide focuses on the most prevalent and powerful techniques for the analysis of small organic molecules: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method offers distinct advantages and provides orthogonal information, which, when used in conjunction, allows for a comprehensive purity profile of the synthesized compound.
Comparative Analysis of Purity Assessment Techniques
The selection of an analytical technique is often guided by the specific requirements of the analysis, such as the need for quantitation, impurity identification, and available instrumentation. The following table summarizes the key attributes of HPLC-UV, qNMR, and LC-MS for the purity assessment of this compound.
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC-UV | Differential partitioning of the analyte between a stationary and a mobile phase, with detection by UV absorbance. | Quantitative purity (% area), detection of non-volatile impurities with a chromophore. | High sensitivity, excellent for quantitative analysis, widely available. | May not detect impurities that lack a UV chromophore or co-elute with the main peak. |
| qNMR | Absorption of radiofrequency by atomic nuclei in a magnetic field, with signal intensity directly proportional to the number of nuclei. | Absolute purity determination, structural confirmation, identification and quantification of proton-containing impurities. | Provides detailed structural information, is a primary ratio method requiring no specific reference standard of the analyte. | Less sensitive than HPLC, may not detect impurities without protons or with overlapping signals. |
| LC-MS | Combines the separation capabilities of HPLC with the mass analysis of mass spectrometry. | Molecular weight confirmation of the main compound and impurities, structural elucidation of impurities through fragmentation. | High specificity and sensitivity, powerful for identifying unknown impurities. | Quantitative analysis can be more complex than HPLC-UV, response factors can vary significantly between compounds. |
Data Presentation
The following table presents hypothetical data for a batch of synthesized this compound, illustrating the type of quantitative information obtained from different analytical techniques.
| Analytical Method | Purity (%) | Impurity Profile |
| HPLC-UV (Area %) | 98.5% | Impurity A (retention time 3.2 min): 0.8%, Impurity B (retention time 5.1 min): 0.7% |
| qNMR (¹H) | 98.2% (by mass) | Residual starting material identified and quantified at 0.9%, unidentified aromatic impurity at ~0.5%. |
| LC-MS | Confirmed MW of main peak. | Impurity A (MW confirmed), Impurity C (MW suggests di-brominated species). |
Detailed Experimental Protocols
Robust and well-documented experimental protocols are essential for reproducible and reliable results. The following sections provide generalized methodologies for the purity assessment of this compound. These may require optimization based on the specific instrumentation and potential impurities.
High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Sample Preparation: Dissolve an accurately weighed amount of the synthesized compound in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program: Start at a low percentage of B, and gradually increase to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: Monitor at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
-
-
Data Analysis: Calculate the area percent of the main peak relative to the total area of all observed peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation for ¹H, ¹³C, and ¹⁹F NMR: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
For Quantitative ¹H NMR (qNMR):
-
Accurately weigh the sample and a certified internal standard (e.g., maleic anhydride) into the NMR tube.
-
Acquire the ¹H NMR spectrum with parameters suitable for quantification (e.g., long relaxation delay).
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.
-
-
Data Analysis:
-
Confirm the structure of the synthesized compound by analyzing the chemical shifts, coupling constants, and integration of the signals.
-
For qNMR, calculate the purity by comparing the integral of a known analyte proton signal to the integral of a known internal standard signal.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.
-
LC Method: Utilize an LC method similar to the one described for HPLC-UV analysis.
-
MS Parameters:
-
Ionization Mode: ESI in both positive and negative ion modes to ensure detection of all potential ions.
-
Mass Range: Scan a mass range that encompasses the expected molecular weight of the product and potential impurities (e.g., m/z 100-1000).
-
-
Data Analysis:
-
Confirm the molecular weight of the main peak.
-
Analyze the mass-to-charge ratios of impurity peaks to propose their elemental compositions and potential structures.
-
Mandatory Visualizations
To aid in the conceptualization of the experimental process and decision-making, the following diagrams have been generated.
Caption: Experimental workflow for purity assessment.
Caption: Decision tree for selecting an analytical method.
Safety Operating Guide
Safe Disposal of 5-Bromo-4-fluoro-2-methoxybenzoic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 5-Bromo-4-fluoro-2-methoxybenzoic acid, a halogenated organic compound. Adherence to these protocols is essential to mitigate risks and maintain a safe research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be fully aware of the potential hazards associated with this compound and to utilize the appropriate Personal Protective Equipment (PPE). All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and potential absorption. |
| Body Protection | Laboratory coat. | Protects personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if dust is generated and ventilation is inadequate. | Prevents the inhalation of irritating dust or aerosols.[1][2][3][4] |
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Skin Contact | Wash the affected skin area immediately and thoroughly with soap and plenty of water. Remove any contaminated clothing. If irritation persists, seek medical attention.[1][2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][6] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and certified hazardous waste management provider.[7] Due to its halogenated nature, this compound requires special handling and should never be disposed of down the drain or mixed with non-halogenated waste streams.[7]
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for "Halogenated Organic Waste."
-
Collect all waste containing this compound, including any contaminated materials such as gloves, weighing papers, and pipette tips, in this container.
2. Container Labeling:
-
The waste container must be labeled with the following information:
3. Temporary Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[3]
4. Scheduling a Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.
-
Provide them with all the necessary information about the waste, as detailed on the container label.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area if the spill is large.[7]
-
Wear the appropriate PPE as outlined above.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it into a labeled container for disposal.[2][7]
-
Decontaminate the spill area with a damp cloth or paper towels. All cleaning materials must also be disposed of as halogenated hazardous waste.[7]
-
Report the spill to your EHS department.[7]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Disposal decision workflow for chemical waste.
Recommended Disposal Method
The preferred and most effective method for the complete destruction of halogenated organic compounds like this compound is high-temperature incineration at a licensed hazardous waste facility.[7] These facilities are equipped with advanced flue gas scrubbers to neutralize acidic gases, such as hydrogen bromide and hydrogen fluoride, that are produced during combustion, ensuring minimal environmental impact.
References
Essential Safety and Operational Guide for 5-Bromo-4-fluoro-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 5-Bromo-4-fluoro-2-methoxybenzoic acid. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Based on data from similar compounds, it is crucial to handle this chemical with care.[1]
GHS Hazard Statements:
Personal Protective Equipment (PPE)
The following PPE is mandatory to prevent exposure when handling this compound. All PPE should be inspected for integrity before each use.
| PPE Category | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety goggles with side-shields or a face shield | Must conform to EN 166 (EU) or NIOSH (US) standards. Essential for protecting against splashes and airborne particles that can cause serious eye irritation.[2][3][4] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Protects against direct skin contact.[3][5] Inspect gloves for tears before use and replace immediately if contaminated. |
| Laboratory coat | Provides a barrier against spills and splashes, protecting personal clothing and skin. Should be fully buttoned.[3][5] | |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Handling the solid compound can generate dust. A fume hood is the best practice to avoid inhaling airborne particles.[4][5] If a fume hood is not available, a properly fitted NIOSH-approved respirator may be required.[1] |
Operational and Handling Protocol
Adherence to a strict operational protocol is essential for minimizing the risk of exposure and ensuring a safe laboratory environment.
Preparation:
-
Designated Area: All handling of this compound should occur in a designated, well-ventilated area, preferably within a chemical fume hood.[4]
-
Safety Equipment Check: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[1][6]
-
PPE Donning: Put on all required PPE as specified in the table above before handling the chemical.
Handling:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[4]
-
Prevent Dust Formation: Handle the solid material carefully to avoid generating dust.[1][4]
-
Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[1][2] Do not eat, drink, or smoke in the laboratory.[7][8]
Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Incompatibilities: Store away from strong oxidizing agents.[6]
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
